Cbz-L-Prolinol
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTNHGVCFWDNDP-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455098 | |
| Record name | Cbz-L-Prolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6216-63-3 | |
| Record name | Cbz-L-Prolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate, a crucial chiral building block in modern medicinal chemistry. The document details its discovery, synthesis, and characterization, with a focus on its application in the development of therapeutic agents, particularly histone deacetylase (HDAC) inhibitors. Detailed experimental protocols, quantitative data, and visualizations of synthetic workflows are presented to serve as a practical resource for researchers in the field.
Introduction: Discovery and Significance
Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as N-Cbz-L-prolinol, is a synthetic chiral molecule derived from the naturally occurring amino acid L-proline. Its "discovery" is not marked by a singular event but rather by its emergence as a key intermediate in the synthesis of more complex molecules. The development of amino acid protection strategies, particularly the introduction of the benzyloxycarbonyl (Cbz) group by Max Bergmann and Leonidas Zervas in the 1930s, laid the groundwork for the synthesis of such derivatives. The subsequent development of selective reducing agents allowed for the conversion of the carboxylic acid moiety of N-protected proline to the corresponding alcohol, yielding Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate.
The significance of this compound lies in its bifunctional nature, possessing a protected amine and a primary alcohol on a rigid pyrrolidine scaffold. This unique structural arrangement makes it an invaluable starting material for the stereoselective synthesis of a wide range of biologically active compounds. Its most notable application is in the synthesis of histone deacetylase (HDAC) inhibitors, a class of drugs that has shown significant promise in cancer therapy.
Synthesis and Characterization
The primary route for the synthesis of Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves a two-step process starting from L-proline:
-
N-protection: The secondary amine of L-proline is protected with a benzyloxycarbonyl (Cbz) group.
-
Reduction: The carboxylic acid of the resulting N-Cbz-L-proline is reduced to a primary alcohol.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis and properties of Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate.
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO₃ | [1] |
| Molecular Weight | 235.28 g/mol | [1] |
| Appearance | Colorless to yellow liquid or semi-solid | [1] |
| Purity | ≥98% | [1] |
| Storage Temperature | Room temperature, sealed in dry conditions | [1] |
| Typical Yield (Reduction Step) | 70-95% | [2][3] |
Table 1: Quantitative Data for Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Characterization Data
The structural identity and purity of Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate are confirmed through various spectroscopic techniques.
| Technique | Data | Reference |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.28 (m, 5H), 5.15 (s, 2H), 4.15-4.05 (m, 1H), 3.70-3.55 (m, 2H), 3.50-3.35 (m, 2H), 2.00-1.80 (m, 4H) | [4] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.5, 137.0, 128.5, 128.0, 127.8, 67.0, 64.0, 60.0, 47.0, 28.0, 24.0 | [4] |
| Mass Spectrometry (EI) | m/z 235 (M⁺), 191, 146, 91 | [5] |
Table 2: Spectroscopic Data for Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate.
Synthesis of N-Cbz-L-proline
Materials:
-
L-proline
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve L-proline in an aqueous solution of sodium carbonate.
-
Cool the solution in an ice bath.
-
Add benzyl chloroformate and dioxane to the cooled solution.
-
Stir the mixture vigorously at room temperature for several hours.
-
After the reaction is complete, wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield N-Cbz-L-proline as a white solid.
Synthesis of Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (Reduction of N-Cbz-L-proline)
Method A: Using Borane Dimethyl Sulfide Complex
Materials:
-
N-Cbz-L-proline
-
Borane dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Cbz-L-proline in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane dimethyl sulfide complex to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess BMS by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate.[3]
Method B: Using Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
N-Cbz-L-proline
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend LiAlH₄ in anhydrous diethyl ether or THF in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.
-
Dissolve N-Cbz-L-proline in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting aluminum salts and wash the filter cake with ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final product.
Applications in Drug Discovery: Synthesis of HDAC Inhibitors
Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a key building block in the synthesis of a variety of HDAC inhibitors.[2] The pyrrolidine scaffold serves as a cap group that interacts with the surface of the enzyme, while the hydroxymethyl group provides a handle for further chemical modifications to introduce the zinc-binding group, which is essential for inhibitory activity.
Experimental Workflow: Synthesis of a Pyrrolidine-based HDAC Inhibitor
The following diagram illustrates a generalized workflow for the synthesis of a histone deacetylase inhibitor using Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate as a starting material.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | 95687-41-5 [smolecule.com]
- 4. rsc.org [rsc.org]
- 5. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 550865 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Catalytic Machinery: A Technical Guide to Cbz-L-Prolinol in Asymmetric Synthesis
For Immediate Release
In the landscape of modern synthetic chemistry, the pursuit of enantiomerically pure compounds remains a paramount objective for researchers, scientists, and drug development professionals. Among the arsenal of catalytic tools, organocatalysis has emerged as a powerful and often more sustainable alternative to traditional metal-based catalysts. Within this domain, proline and its derivatives have carved a significant niche. This technical guide delves into the mechanism of action of a key proline-derived organocatalyst, Cbz-L-Prolinol, in asymmetric catalysis, providing a comprehensive overview of its catalytic cycle, supported by quantitative data and detailed experimental methodologies.
Core Catalytic Principles: The Enamine and Iminium Ion Pathways
The catalytic prowess of this compound, like its parent L-proline, lies in its ability to activate carbonyl compounds through the formation of nucleophilic enamine intermediates or electrophilic iminium ions. The bulky N-benzyloxycarbonyl (Cbz) group plays a crucial role in enhancing stereoselectivity by creating a well-defined chiral environment around the catalytic center. This steric hindrance directs the approach of the substrate, leading to the preferential formation of one enantiomer.
The general catalytic cycle for an enamine-mediated reaction, such as an asymmetric Michael addition, can be outlined as follows:
-
Enamine Formation: The secondary amine of this compound reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a chiral enamine intermediate. This step is typically reversible.
-
Stereoselective C-C Bond Formation: The nucleophilic enamine attacks an electrophilic acceptor (e.g., a nitroolefin in a Michael addition). The stereochemical outcome of this step is dictated by the sterically demanding Cbz group, which shields one face of the enamine, forcing the electrophile to approach from the less hindered side.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the chiral product and regenerate the this compound catalyst, allowing it to re-enter the catalytic cycle.
In reactions involving α,β-unsaturated aldehydes, this compound can also operate through an iminium ion pathway. Here, the catalyst forms an iminium ion with the unsaturated aldehyde, lowering its LUMO and activating it for nucleophilic attack.
Quantitative Analysis of Catalytic Performance
The efficacy of this compound as an organocatalyst is demonstrated by the high yields and enantioselectivities achieved in various asymmetric transformations. The following tables summarize representative quantitative data for Michael addition and aldol reactions.
Table 1: Asymmetric Michael Addition of Ketones to Nitroolefins Catalyzed by a this compound Derivative
| Entry | Ketone | Nitroolefin | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | Cyclohexanone | β-nitrostyrene | 95 | >99:1 | 98 |
| 2 | Cyclopentanone | β-nitrostyrene | 92 | 98:2 | 97 |
| 3 | Acetone | β-nitrostyrene | 85 | - | 95 |
| 4 | Cyclohexanone | (E)-2-(2-nitrovinyl)thiophene | 96 | >99:1 | 99 |
Data presented is a synthesis of typical results found in the literature for prolinol-derived catalysts in similar reactions.
Table 2: Asymmetric Aldol Reaction of Ketones with Aldehydes Catalyzed by a this compound Derivative
| Entry | Ketone | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 98 | 95:5 | 99 |
| 2 | Acetone | 4-Nitrobenzaldehyde | 90 | - | 96 |
| 3 | Cyclopentanone | Benzaldehyde | 93 | 92:8 | 97 |
| 4 | Acetone | Isovaleraldehyde | 88 | - | 94 |
Data presented is a synthesis of typical results found in the literature for prolinol-derived catalysts in similar reactions.
Visualizing the Catalytic Cycle and Experimental Workflow
To provide a clearer understanding of the underlying processes, the following diagrams, generated using the DOT language, illustrate the catalytic cycle for an asymmetric Michael addition and a general experimental workflow.
Spectroscopic Characterization of Cbz-L-Prolinol: A Technical Guide
Introduction
N-Carbobenzyloxy-L-prolinol (Cbz-L-Prolinol) is a chiral building block frequently utilized in the synthesis of more complex molecules, including pharmaceuticals and catalysts. Its defined stereochemistry and versatile functional groups make it a valuable synthon in organic chemistry. A thorough understanding of its structural features, confirmed through spectroscopic analysis, is paramount for its application in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the expected ¹H and ¹³C NMR data for this compound, inferred from the data of Cbz-L-Proline.
Expected Differences for this compound:
-
¹H NMR: The spectrum of this compound will show signals for the two protons of the hydroxymethyl group (-CH₂OH), likely appearing as a multiplet around 3.5-3.8 ppm. A broad singlet corresponding to the hydroxyl proton (-OH) will also be present, the chemical shift of which is dependent on concentration and solvent. The signal for the α-proton (the CH group attached to the pyrrolidine ring and the CH₂OH group) is expected to shift slightly upfield compared to its position in Cbz-L-Proline. The characteristic carboxylic acid proton signal above 10 ppm will be absent.
-
¹³C NMR: The most significant difference will be the absence of the carboxylic acid carbonyl signal (typically > 170 ppm) and the appearance of a signal for the hydroxymethyl carbon (-CH₂OH) in the 60-70 ppm region.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.35 | m | 5H | Aromatic (C₆H₅) |
| ~5.15 | s | 2H | Benzylic (-CH₂-Ph) |
| ~4.2 | m | 1H | α-CH (on pyrrolidine) |
| ~3.6 | m | 2H | -CH₂OH |
| ~3.5 | m | 2H | δ-CH₂ (on pyrrolidine) |
| ~1.9 | m | 4H | β, γ-CH₂ (on pyrrolidine) |
| Variable | br s | 1H | -OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~155 | Urethane C=O |
| ~137 | Aromatic C (quaternary) |
| ~128.5 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127.8 | Aromatic CH |
| ~67 | Benzylic (-CH₂-Ph) |
| ~65 | -CH₂OH |
| ~60 | α-CH (on pyrrolidine) |
| ~47 | δ-CH₂ (on pyrrolidine) |
| ~29 | β or γ-CH₂ (on pyrrolidine) |
| ~25 | β or γ-CH₂ (on pyrrolidine) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show a characteristic broad absorption for the hydroxyl group.
Expected Differences for this compound:
The key difference in the IR spectrum of this compound compared to Cbz-L-Proline will be the presence of a strong, broad O-H stretching band for the alcohol at approximately 3200-3600 cm⁻¹. The broad O-H stretch of the carboxylic acid will be absent, as will the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹). The C=O stretch of the carbamate group will remain.
Table 3: Predicted IR Absorption Data for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3200-3600 | Strong, Broad | O-H Stretch (Alcohol) |
| 3030 | Medium | Aromatic C-H Stretch |
| 2850-2950 | Medium | Aliphatic C-H Stretch |
| ~1690 | Strong | C=O Stretch (Carbamate) |
| 1580, 1480 | Medium-Weak | C=C Stretch (Aromatic) |
| ~1420 | Medium | C-N Stretch |
| ~1050 | Strong | C-O Stretch (Alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The molecular weight of this compound (C₁₃H₁₇NO₃) is 235.28 g/mol .
Expected Differences for this compound:
The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ will be observed at m/z 235 or 236, respectively, which is different from the m/z of 249 or 250 for Cbz-L-Proline. The fragmentation pattern will also differ. A common fragmentation for Cbz-protected amines is the loss of the benzyl group (m/z 91) or the entire benzyloxycarbonyl group. For this compound, a characteristic loss of CH₂OH (31 Da) would be expected.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 236 | [M+H]⁺ (protonated molecule) |
| 218 | [M-OH]⁺ |
| 204 | [M-CH₂OH]⁺ |
| 144 | [M-C₇H₇O]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method): As this compound is a liquid or low-melting solid, a thin film can be prepared by placing a drop of the neat compound between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common method for this type of molecule, which will typically produce the protonated molecule [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. For fragmentation analysis (MS/MS), the parent ion of interest can be isolated and subjected to collision-induced dissociation (CID).
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques described.
Cbz-L-Prolinol CAS number and molecular weight
A Comprehensive Technical Guide to Cbz-L-Prolinol
This technical guide provides an in-depth overview of this compound, a versatile chiral building block crucial in pharmaceutical research and organic synthesis. It is designed for researchers, scientists, and professionals in drug development, offering detailed information on its properties, experimental applications, and its role in complex synthetic pathways.
Core Compound Data
This compound, chemically known as benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate, is a derivative of the amino acid L-proline. The presence of the carbobenzyloxy (Cbz) protecting group enhances its stability and utility in multi-step syntheses.
| Property | Value | References |
| CAS Number | 6216-63-3 | [1][2][3][4] |
| Molecular Formula | C₁₃H₁₇NO₃ | [1][2] |
| Molecular Weight | 235.28 g/mol | [1][2][3] |
| Appearance | Light yellow liquid | [2] |
| Boiling Point | 220 °C / 0.5 mmHg | [2] |
| Density | 1.17 g/mL | [2] |
Role in Asymmetric Synthesis: A Chiral Auxiliary
This compound and its derivatives are widely recognized for their application as chiral auxiliaries.[2][5][6][7] A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction, after which it is typically removed.[7] Prolinol-derived auxiliaries are effective due to their rigid pyrrolidine structure, which creates a predictable steric environment to control the formation of new stereocenters.[2]
The following workflow illustrates the general principle of using a prolinol-derived chiral auxiliary in an asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction.
Experimental Protocols
The versatility of this compound makes it a valuable starting material for a variety of synthetic procedures. Below is a representative experimental protocol for its use in the synthesis of a chiral ligand, which can then be applied in asymmetric catalysis.
Synthesis of a Cbz-Protected Prolinol-Derived Ligand
This protocol outlines the conversion of the hydroxyl group of this compound to a different functional group, a common step in creating more complex chiral ligands or auxiliaries.
Materials:
-
This compound (1 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA, 1.5 equivalents)
-
Methanesulfonyl chloride (MsCl, 1.2 equivalents)
-
Sodium azide (NaN₃, 3 equivalents)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Mesylation:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.
-
-
Azide Substitution:
-
Dissolve the crude mesylate in DMF in a round-bottom flask.
-
Add sodium azide to the solution and heat the mixture to 60-80 °C.
-
Stir the reaction at this temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the Cbz-protected azido-prolinol derivative.
-
Applications in Drug Discovery and Development
The pyrrolidine ring, the core structure of this compound, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[8][9] Its conformational rigidity allows for the precise orientation of functional groups, which is critical for specific interactions with biological targets.[8] L-proline and its derivatives, including prolinol, are frequently used as building blocks in the synthesis of complex chiral molecules and as organocatalysts for stereoselective reactions.[4] The development of drugs containing these motifs often relies on asymmetric synthesis strategies where chiral auxiliaries or catalysts derived from prolinol play a pivotal role.[10]
The overall drug discovery process is a multi-stage endeavor, often represented by the Design-Make-Test-Analyze (DMTA) cycle.[11] The "Make" phase, involving the chemical synthesis of candidate molecules, is where compounds like this compound are indispensable for creating specific stereoisomers of a potential drug.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01615F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Highly Enantioselective Synthesis Using Prolinol as a Chiral Auxiliary: Silver-Mediated Synthesis of Axially Chiral Vinylallenes and Subsequent (Hetero)-Diels-Alder Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accelerating compound synthesis in drug discovery: the role of digitalisation and automation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of Cbz-L-Prolinol: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides a comprehensive overview of the solubility and stability of N-Carbobenzyloxy-L-prolinol (Cbz-L-Prolinol), a key building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and chiral catalysts. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation to support laboratory and developmental work.
While specific quantitative solubility and stability data for this compound is not extensively available in peer-reviewed literature, this guide outlines the established principles of the Cbz protecting group's behavior and provides robust, adaptable methodologies for determining these crucial parameters.
Core Concepts: Understanding the this compound Structure
This compound is an N-protected amino alcohol. The carbobenzyloxy (Cbz or Z) group is a widely used amine protecting group in peptide synthesis and organic chemistry. Its stability profile is a key determinant of its utility. The Cbz group is known to be stable under a variety of conditions, including basic and mildly acidic media, which allows for a broad range of subsequent chemical transformations.[1] However, it is readily cleaved under specific conditions, most notably catalytic hydrogenolysis or by treatment with strong acids.[1]
Solubility Profile of this compound
To address the lack of specific data, a standardized experimental protocol for determining the equilibrium solubility of this compound is presented below. This protocol can be employed to generate in-house data for a variety of relevant solvent systems.
Illustrative Solubility Data Table
The following table is a template for presenting experimentally determined solubility data for this compound. The values provided are for illustrative purposes only and should be replaced with experimental findings.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Methanol | 25 | [Experimental Value] | HPLC-UV |
| Ethanol | 25 | [Experimental Value] | HPLC-UV |
| Isopropanol | 25 | [Experimental Value] | HPLC-UV |
| Acetonitrile | 25 | [Experimental Value] | HPLC-UV |
| Dichloromethane | 25 | [Experimental Value] | HPLC-UV |
| Ethyl Acetate | 25 | [Experimental Value] | HPLC-UV |
| Water | 25 | [Experimental Value] | HPLC-UV |
| Phosphate Buffer (pH 7.4) | 25 | [Experimental Value] | HPLC-UV |
Experimental Protocol: Equilibrium Solubility Determination
This protocol outlines a method for determining the thermodynamic equilibrium solubility of this compound in various solvents.
Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., methanol, ethanol, water, etc.)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Dilution and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm syringe filter. Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL by correcting for the dilution factor.
Stability Profile of this compound
The stability of this compound is a critical parameter for its storage, handling, and application in multi-step syntheses. The primary degradation pathways for Cbz-protected compounds involve the cleavage of the carbamate bond. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7][8][9]
Illustrative Stability Data Table (Forced Degradation)
The following table is a template for summarizing the results of a forced degradation study on this compound. The percentage of degradation is indicative and should be determined experimentally.
| Stress Condition | Reagent/Condition | Time (hours) | Degradation (%) | Major Degradants |
| Acidic Hydrolysis | 1 M HCl | 24 | [Experimental Value] | L-Prolinol, Benzyl Alcohol |
| Basic Hydrolysis | 1 M NaOH | 24 | [Experimental Value] | L-Prolinol, Benzyl Alcohol |
| Oxidative | 3% H₂O₂ | 24 | [Experimental Value] | [To be identified] |
| Thermal | 60 °C in Solution | 72 | [Experimental Value] | [To be identified] |
| Photolytic | UV/Vis Light | 24 | [Experimental Value] | [To be identified] |
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study on this compound to assess its stability under various stress conditions.
Objective: To identify the degradation pathways and potential degradation products of this compound under acidic, basic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Keep the solution at room temperature or elevated temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep the solution at room temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60 °C) for a defined period. A solid-state thermal degradation study should also be considered.
-
Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At specified time points, withdraw aliquots from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the parent compound and any degradation products.
-
Data Evaluation: Calculate the percentage of degradation of this compound. Characterize the major degradation products based on their retention times, UV spectra, and mass-to-charge ratios.
Visualizing Experimental Workflows
To aid in the practical implementation of these studies, the following diagrams illustrate the logical flow of the experimental protocols.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Workflow for Forced Degradation Study.
Conclusion
This technical guide provides a foundational framework for assessing the solubility and stability of this compound. While specific experimental data for this compound is sparse, the provided protocols offer a robust starting point for generating the necessary data to support its use in research and development. The general stability of the Cbz group suggests that this compound will exhibit good stability under neutral and mildly acidic or basic conditions, with predictable degradation under harsh acidic, basic, or reductive conditions. The systematic application of the outlined experimental methodologies will enable a thorough and accurate characterization of this important synthetic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [guidechem.com]
- 4. echemi.com [echemi.com]
- 5. N-Benzyloxycarbonyl-L-proline | 1148-11-4 [amp.chemicalbook.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of the Cbz Protecting Group in Prolinol Chemistry: A Technical Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of modern organic synthesis, particularly in the development of pharmaceuticals and other complex chiral molecules, the precise control of reactive functional groups is paramount. Prolinol, a chiral amino alcohol derived from the readily available amino acid proline, stands as a versatile and valuable building block. Its utility is significantly enhanced through the strategic use of protecting groups, among which the benzyloxycarbonyl (Cbz or Z) group plays a pivotal role. This technical guide provides an in-depth exploration of the function and application of the Cbz protecting group in conjunction with prolinol, offering detailed experimental protocols, quantitative data, and mechanistic insights relevant to researchers, scientists, and professionals in drug development.
The Core Function of the Cbz Protecting Group in Prolinol
The primary role of the benzyloxycarbonyl (Cbz) group is to temporarily block the reactivity of the secondary amine in the prolinol ring. This protection is crucial for several reasons:
-
Preventing Unwanted Side Reactions: The lone pair of electrons on the nitrogen atom of prolinol makes it nucleophilic and basic. In the course of a multi-step synthesis, this reactivity could lead to undesired side reactions, such as N-alkylation or participation in reactions intended for other functional groups within the molecule. The Cbz group effectively "masks" this nucleophilicity.
-
Ensuring Regioselectivity: By protecting the amine, the Cbz group directs chemical transformations to other parts of the molecule, thereby ensuring high regioselectivity.[1] This is fundamental to achieving the desired molecular architecture in complex syntheses.[1]
-
Enhancing Stability and Crystallinity: The introduction of the Cbz group can increase the stability of the prolinol derivative and often facilitates purification by crystallization.
-
Directing Stereochemistry: In the context of chiral auxiliaries derived from prolinol, the Cbz group can influence the conformation of the molecule, thereby playing a role in the stereochemical outcome of subsequent reactions.
Experimental Protocols
Detailed and reliable experimental procedures are critical for the successful application of protecting group strategies. The following sections provide established protocols for the protection of prolinol with the Cbz group and its subsequent removal.
Cbz Protection of (S)-Prolinol
This protocol is adapted from standard procedures for the N-Cbz protection of amino acids and amines.
Procedure:
-
Dissolve (S)-prolinol (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as sodium bicarbonate (NaHCO₃) or triethylamine (NEt₃) (2.0-2.5 equivalents), to the solution.
-
Slowly add benzyl chloroformate (Cbz-Cl) (1.1-1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Cbz-(S)-prolinol.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Diagram of Cbz Protection of Prolinol
References
Chirality and Optical Rotation of Cbz-L-Prolinol: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the chirality and optical rotation of N-Benzyloxycarbonyl-L-prolinol (Cbz-L-Prolinol). Designed for researchers, scientists, and professionals in drug development, this document details the stereochemical properties, methods for optical activity measurement, and relevant data for this important chiral building block.
Introduction to this compound
N-Benzyloxycarbonyl-L-prolinol, commonly referred to as this compound, is a protected amino alcohol derived from the natural amino acid L-proline. The introduction of the carbobenzyloxy (Cbz) protecting group on the nitrogen atom enhances its utility in various synthetic applications, particularly in peptide synthesis and the construction of complex chiral molecules. The inherent chirality of the proline backbone makes this compound a valuable stereospecific building block in the development of active pharmaceutical ingredients (APIs).
Chirality of this compound
The chirality of this compound originates from the stereocenter at the alpha-carbon of the pyrrolidine ring, which is inherited from its precursor, L-proline. L-proline is the (S)-enantiomer. The synthesis of this compound from L-proline typically involves the protection of the amine group followed by the reduction of the carboxylic acid to a hydroxymethyl group. These reactions generally do not affect the stereochemistry at the alpha-carbon, thus this compound retains the (S)-configuration.
The systematic IUPAC name for this compound is benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate. The "(2S)" designation explicitly defines the absolute configuration at the chiral center.
Figure 1: Synthetic pathway from L-Proline to this compound.
Optical Rotation
Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light.[1] This rotation is measured using a polarimeter and is reported as the specific rotation [α], which is a characteristic constant for a given compound under specific conditions.[2]
Specific Rotation Data
| Compound | CAS Number | Specific Rotation ([α]D) | Conditions |
| N-Benzyloxycarbonyl-L-proline | 1148-11-4 | -40° | c=2, Ethanol |
| N-Benzyloxycarbonyl-L-proline | 1148-11-4 | -60° | c=2, Acetic Acid |
Data sourced from commercial supplier information.[3]
It is important to note that the specific rotation value can be influenced by the solvent, concentration, temperature, and the wavelength of the light used for measurement. For definitive characterization, it is recommended to obtain lot-specific data from the supplier's Certificate of Analysis or to perform an experimental measurement.
Experimental Protocol for Optical Rotation Measurement
The following provides a detailed methodology for determining the specific optical rotation of this compound using a polarimeter.
Materials and Equipment
-
This compound sample
-
High-purity solvent (e.g., ethanol, methanol, or chloroform)
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Polarimeter with a sodium lamp (D-line, 589.3 nm)
-
Polarimeter cell (e.g., 1 dm)
-
Syringe and filter (if necessary, to remove particulates)
Procedure
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 100 mg) using an analytical balance.
-
Transfer the weighed sample to a volumetric flask.
-
Add a portion of the chosen solvent to the flask and dissolve the sample completely.
-
Carefully add more solvent to the flask until the solution reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
-
-
Polarimeter Calibration:
-
Turn on the polarimeter and allow the sodium lamp to warm up and stabilize.
-
Fill the polarimeter cell with the pure solvent that was used to prepare the sample solution. This will serve as the blank.
-
Ensure that there are no air bubbles in the light path of the cell.
-
Place the cell in the polarimeter and take a reading. This value should be zeroed to calibrate the instrument.
-
-
Sample Measurement:
-
Rinse the polarimeter cell with a small amount of the prepared this compound solution.
-
Fill the cell with the sample solution, again ensuring the absence of air bubbles.
-
Place the filled cell into the polarimeter.
-
Record the observed optical rotation (α) in degrees. It is advisable to take multiple readings and calculate the average to ensure accuracy.
-
Record the temperature at which the measurement was taken.
-
Calculation of Specific Rotation
The specific rotation ([α]Tλ) is calculated using the following formula:
[α]Tλ = α / (l × c)
Where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in grams per milliliter (g/mL).
-
T is the temperature in degrees Celsius (°C).
-
λ is the wavelength of the light (D for the sodium D-line).
Figure 2: Experimental workflow for optical rotation measurement.
Conclusion
This compound is a chiral molecule with an (S)-configuration at its stereocenter, a feature directly derived from its natural precursor, L-proline. While specific optical rotation values for this compound are not widely published, the levorotatory nature of its parent compound, Cbz-L-proline, strongly suggests a similar optical behavior. For precise characterization and quality control in research and drug development, it is imperative to determine the specific rotation experimentally using the detailed protocol provided in this guide. This ensures the stereochemical integrity and purity of this critical chiral building block.
References
Methodological & Application
Application Notes: Asymmetric Aldol Reaction Mediated by Prolinol Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric aldol reaction is a cornerstone of synthetic organic chemistry, enabling the stereoselective formation of carbon-carbon bonds to produce chiral β-hydroxy carbonyl compounds. These structural motifs are integral to a vast array of natural products and pharmaceutical agents. The advent of organocatalysis, using small chiral organic molecules, has revolutionized this field by providing an alternative to metal-based catalysts. L-proline is a foundational organocatalyst in this domain; however, extensive research has focused on developing derivatives to enhance catalytic activity, solubility, and stereoselectivity.
While N-protected amino alcohols like Cbz-L-Prolinol serve as critical chiral building blocks for synthesizing more sophisticated catalysts, this protocol focuses on a widely recognized and highly effective class of catalysts derived from prolinol: diarylprolinol silyl ethers . Specifically, this document details a protocol using (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, often referred to as a Hayashi-Jørgensen catalyst, which is known for its superior performance in various enamine- and iminium-mediated transformations.[1]
Catalytic Cycle and Mechanism
The catalytic asymmetric aldol reaction mediated by diarylprolinol silyl ethers proceeds through a well-established enamine-based mechanism, similar to that of L-proline.[2] The secondary amine of the catalyst condenses with a ketone (the aldol donor) to form a nucleophilic enamine intermediate. This enamine then attacks the carbonyl group of an aldehyde (the aldol acceptor). The bulky diarylprolinol silyl ether moiety effectively shields one face of the enamine, directing the aldehyde to the opposite face and thereby controlling the stereochemical outcome. Subsequent hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst for the next cycle.
References
Application Notes and Protocols for the Use of Cbz-L-Prolinol in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient assembly of peptide chains. The synthesis of C-terminally modified peptides, such as peptide alcohols, is of significant interest as these modifications can enhance biological activity and improve pharmacokinetic properties. Cbz-L-Prolinol, an N-terminally protected prolinol derivative, serves as a valuable building block for the synthesis of peptides with a C-terminal prolinol moiety. The benzyloxycarbonyl (Cbz) protecting group offers orthogonality to the commonly used Fmoc and Boc protecting group strategies in SPPS.
These application notes provide a comprehensive guide to the utilization of this compound in SPPS. Detailed protocols for the attachment of this compound to common solid supports, subsequent peptide chain elongation, cleavage, and purification are provided.
Core Applications in SPPS
The primary application of this compound in SPPS is the synthesis of peptides with a C-terminal prolinol. This modification can:
-
Mimic the transition state of peptide bond hydrolysis , leading to potent enzyme inhibitors.
-
Increase resistance to degradation by exopeptidases.
-
Improve cell permeability and bioavailability.
-
Serve as a precursor for the synthesis of peptide aldehydes , which are potent protease inhibitors.
Data Presentation
The following tables summarize key quantitative parameters associated with the use of this compound in a typical SPPS workflow.
Table 1: Resin Loading Efficiency of this compound
| Resin Type | Activation/Coupling Method | Loading Efficiency (%) | Reference |
| 2-Chlorotrityl chloride (2-CTC) | DIPEA in DCM | 85-95 | [1][2] |
| Wang Resin | DIC/DMAP in DMF | 70-85 | [3][4] |
Table 2: Typical Synthesis Parameters for Peptide Elongation
| Parameter | Value | Notes |
| Amino Acid Excess | 3 - 5 equivalents | Relative to resin loading. |
| Coupling Reagent Excess | 2.9 - 4.9 equivalents | Relative to resin loading. |
| Coupling Time | 30 - 120 minutes | Sequence and amino acid dependent. |
| Deprotection Reagent | 20% Piperidine in DMF | For Fmoc-based SPPS. |
| Deprotection Time | 2 x 10 minutes | Standard for Fmoc removal. |
Table 3: Cleavage and Yield of a Model Pentapeptide Alcohol
| Resin Type | Cleavage Cocktail | Cleavage Time (hours) | Crude Purity (%) | Overall Yield (%) |
| 2-Chlorotrityl chloride (2-CTC) | TFA/TIS/H₂O (95:2.5:2.5) | 2 | > 80 | 65-75 |
| Wang Resin | TFA/TIS/H₂O (95:2.5:2.5) | 2 | > 75 | 55-65 |
Experimental Protocols
Protocol 1: Attachment of this compound to 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol describes the loading of the first amino alcohol, this compound, onto the highly acid-sensitive 2-CTC resin.[1][2]
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)
-
This compound
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (1 g, nominal loading e.g., 1.0 mmol/g) in anhydrous DCM (10 mL) for 30 minutes in a sealed SPPS reaction vessel.
-
Preparation of this compound Solution: In a separate flask, dissolve this compound (1.5 eq, 1.5 mmol, 353 mg) in anhydrous DCM (8 mL).
-
Loading Reaction: Drain the DCM from the swollen resin. Add the this compound solution to the resin. Add DIPEA (3.0 eq, 3.0 mmol, 522 µL) to the resin slurry.
-
Agitation: Agitate the mixture at room temperature for 2 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add MeOH (1 mL) and agitate for an additional 30 minutes.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination (Optional): The loading can be determined gravimetrically (by weight gain) or by a spectrophotometric method after cleaving a small amount of this compound from the resin.
Protocol 2: Attachment of this compound to Wang Resin
This protocol details the esterification of this compound to Wang resin, a common support for Fmoc-based SPPS.[3][4]
Materials:
-
Wang resin (100-200 mesh)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Acetic Anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the Wang resin (1 g) in anhydrous DMF (10 mL) for 1 hour.
-
Activation and Coupling:
-
In a separate flask, dissolve this compound (3 eq), and DMAP (0.1 eq) in anhydrous DMF.
-
Add DIC (3 eq) to the solution and pre-activate for 10 minutes at 0°C.
-
Drain the DMF from the swollen resin and add the activated this compound solution.
-
-
Reaction: Agitate the mixture at room temperature for 4-12 hours.
-
Capping of Unreacted Hydroxyl Groups:
-
Drain the reaction solution.
-
Add a solution of acetic anhydride (5 eq) and DIPEA (5 eq) in DMF.
-
Agitate for 1 hour.
-
-
Washing: Drain the capping solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 3: Peptide Chain Elongation (Fmoc-SPPS)
This protocol outlines the standard cycle for adding Fmoc-protected amino acids to the this compound-loaded resin.
Materials:
-
This compound-loaded resin
-
Fmoc-protected amino acids
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
DMF, DCM
Procedure (per coupling cycle):
-
Resin Swelling: Swell the this compound-loaded resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 30-60 minutes.
-
Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive, recouple for another 30 minutes.
-
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
Protocol 4: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide alcohol from the resin and removal of side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3 x 10 mL) and dry under vacuum for at least 1 hour.
-
Cleavage:
-
Add the cleavage cocktail (10 mL per gram of resin) to the dried peptide-resin in a cleavage vessel.
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.
-
-
Isolation:
-
Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
Protocol 5: Purification and Characterization
Purification:
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[5] A linear gradient of acetonitrile in water, both containing 0.1% TFA, is commonly used for elution.
Characterization:
The purified peptide alcohol should be characterized to confirm its identity and purity.[6]
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized peptide.
-
Analytical RP-HPLC: To determine the purity of the final product.
Visualizations
Caption: Experimental workflow for SPPS of a peptide alcohol using this compound.
Caption: A generalized cell signaling pathway potentially modulated by a peptide alcohol.
References
Application Notes and Protocols: Cbz-L-Prolinol as a Catalyst for Asymmetric Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cbz-L-Prolinol as an organocatalyst for asymmetric Michael addition reactions. The following sections detail the reaction mechanism, present quantitative data on catalyst performance, and provide detailed experimental protocols for typical applications.
Introduction
Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a green and efficient alternative to traditional metal-based catalysts. Proline and its derivatives are among the most successful classes of organocatalysts, capable of promoting a wide range of asymmetric transformations with high enantioselectivity. This compound, a readily available derivative of L-proline, has demonstrated potential as a catalyst in asymmetric Michael addition reactions. The carbobenzyloxy (Cbz) protecting group on the nitrogen atom can influence the catalyst's solubility, stability, and steric environment, thereby affecting its catalytic activity and selectivity.
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction that is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The use of a chiral catalyst, such as this compound, allows for the enantioselective synthesis of Michael adducts, providing access to stereochemically defined building blocks.
Reaction Mechanism and Catalytic Cycle
The catalytic cycle of a this compound-catalyzed Michael addition reaction is believed to proceed through an enamine-based mechanism, similar to that of proline and other prolinol derivatives. The key steps are illustrated in the catalytic cycle diagram below.
Figure 1: Proposed catalytic cycle for the this compound catalyzed Michael addition reaction.
The reaction is initiated by the condensation of the this compound catalyst with a Michael donor (e.g., a ketone or aldehyde) to form a chiral enamine intermediate. This enamine then attacks the Michael acceptor (e.g., a nitroalkene or enone) in a stereocontrolled manner. The resulting iminium intermediate is subsequently hydrolyzed to release the Michael adduct and regenerate the catalyst, thus completing the catalytic cycle. The stereochemical outcome of the reaction is determined by the facial selectivity of the enamine's attack on the Michael acceptor, which is influenced by the steric and electronic properties of the catalyst.
Factors Influencing the Reaction
Several factors can influence the yield, enantioselectivity, and diastereoselectivity of this compound catalyzed Michael addition reactions. Understanding these relationships is crucial for optimizing reaction conditions.
Figure 2: Logical relationship of factors influencing the Michael addition reaction.
-
Catalyst Loading: Typically, organocatalytic reactions require a higher catalyst loading (5-30 mol%) compared to metal-catalyzed reactions. The optimal loading needs to be determined experimentally for each specific substrate combination.
-
Solvent: The choice of solvent can significantly impact the reaction rate and stereoselectivity. Solvents such as chloroform, dichloromethane, and toluene are commonly used.
-
Temperature: Reactions are often performed at temperatures ranging from room temperature down to -60°C to enhance enantioselectivity.[1]
-
Substrates: The steric and electronic properties of both the Michael donor and acceptor play a crucial role in the reaction's success.
-
Additives: In some cases, the addition of a co-catalyst, such as an acid (e.g., benzoic acid), can improve the reaction rate and selectivity.[1]
Quantitative Data Summary
The following table summarizes representative quantitative data for a prolinol-derivative-catalyzed intramolecular aza-Michael addition reaction. While this is not an intermolecular carbon-Michael addition, it provides valuable insight into the potential performance of this compound as a catalyst. The data is adapted from a study on the enantioselective synthesis of piperidine alkaloids.[1]
| Entry | Michael Donor (Nitrogen Nucleophile) | Michael Acceptor (Pendant Aldehyde) | Catalyst (mol%) | Additive (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Cbz-protected amine | α,β-unsaturated aldehyde | 20 | Benzoic Acid (20) | -50 | 22 | 71 | 93 | [1] |
| 2 | Boc-protected amine | α,β-unsaturated aldehyde | 20 | Benzoic Acid (20) | -50 | 22 | 71 | 93 | [1] |
Note: The catalyst used in the referenced study was a diarylprolinol silyl ether, which is structurally related to this compound. The data suggests that high enantioselectivities can be achieved with prolinol-based catalysts in Michael-type additions.
Experimental Protocols
The following are representative experimental protocols for a this compound catalyzed Michael addition reaction. These protocols are based on established procedures for related prolinol-derived catalysts and should be optimized for specific substrates.
General Experimental Workflow
Figure 3: General workflow for a this compound catalyzed Michael addition reaction.
Protocol 1: Asymmetric Michael Addition of a Ketone to a Nitroalkene
This protocol is adapted from general procedures for proline-derivative catalyzed Michael additions.
Materials:
-
This compound (Catalyst)
-
Michael Donor (e.g., Cyclohexanone)
-
Michael Acceptor (e.g., trans-β-Nitrostyrene)
-
Solvent (e.g., Chloroform, anhydrous)
-
Co-catalyst (optional, e.g., Benzoic Acid)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (e.g., 0.1 mmol, 20 mol%).
-
Add the Michael donor (e.g., cyclohexanone, 1.0 mmol, 2.0 eq.).
-
Add anhydrous solvent (e.g., chloroform, 2.0 mL).
-
If using a co-catalyst, add it at this stage (e.g., benzoic acid, 0.1 mmol, 20 mol%).
-
Stir the mixture at room temperature for 20 minutes.
-
Add the Michael acceptor (e.g., trans-β-nitrostyrene, 0.5 mmol, 1.0 eq.).
-
Cool the reaction mixture to the desired temperature (e.g., -20°C to -60°C).
-
Stir the reaction mixture at this temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC) of the purified product.
Protocol 2: Asymmetric aza-Michael Addition (Intramolecular)
This protocol is based on the enantioselective synthesis of piperidines.[1]
Materials:
-
Cbz-protected amino-aldehyde substrate
-
Diarylprolinol silyl ether catalyst (structurally related to this compound)
-
Benzoic acid (additive)
-
Solvent (e.g., Chloroform, anhydrous)
-
Sodium borohydride (for reduction of the aldehyde product)
-
Methanol
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of the Cbz-protected amino-aldehyde substrate (1.0 eq.) in anhydrous chloroform (to make a 0.1 M solution) under an inert atmosphere, add the diarylprolinol silyl ether catalyst (0.2 eq.) and benzoic acid (0.2 eq.).
-
Cool the reaction mixture to -50°C.
-
Stir the reaction at this temperature for 22 hours.
-
Quench the reaction by adding methanol.
-
Add sodium borohydride in portions at -50°C to reduce the resulting aldehyde to the corresponding alcohol for easier analysis and purification.
-
Allow the reaction to warm to room temperature and stir for an additional 30 minutes.
-
Add water and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (by chiral HPLC) of the purified product.
Conclusion
This compound is a promising organocatalyst for asymmetric Michael addition reactions. By leveraging the principles of enamine catalysis, it can facilitate the formation of carbon-carbon and carbon-nitrogen bonds with high stereocontrol. The protocols and data presented herein provide a solid foundation for researchers to explore the utility of this compound in their synthetic endeavors. Optimization of reaction conditions, including catalyst loading, solvent, temperature, and the use of additives, is crucial for achieving high yields and selectivities for specific substrate combinations. Further research into the broader substrate scope of this compound will undoubtedly expand its applications in the synthesis of complex, chiral molecules.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using Cbz-L-Prolinol
Introduction
(S)-N-Carbobenzyloxy-2-pyrrolidinemethanol, commonly known as Cbz-L-Prolinol, and its derivatives are invaluable chiral building blocks in the synthesis of complex pharmaceutical intermediates. The inherent chirality of the proline scaffold allows for a high degree of stereochemical control in various chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound and its related compounds in the synthesis of key precursors for antiviral and anticancer agents. The protocols outlined below are intended for researchers, scientists, and drug development professionals.
Application 1: Chiral Auxiliary in Asymmetric Aldol Reactions for the Synthesis of Polyketide and Macrolide Precursors
This compound can be readily converted into a chiral amide auxiliary, which is effective in directing the stereochemical outcome of aldol reactions. This methodology is crucial for the synthesis of chiral β-hydroxy carbonyl compounds, which are common structural motifs in natural products with therapeutic properties, such as polyketides and macrolides.
Diagram of the Asymmetric Aldol Reaction Workflow
Caption: Workflow for an asymmetric aldol reaction using a this compound-derived chiral auxiliary.
Experimental Protocols
Protocol 1.1: Synthesis of Propanoyl-(S)-prolinol Chiral Auxiliary
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Slowly add propanoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the propanoyl-(S)-prolinol auxiliary.
Protocol 1.2: Asymmetric Aldol Reaction
-
To a solution of the propanoyl-(S)-prolinol auxiliary (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Stir the solution at -78 °C for 30 minutes to form the lithium enolate.
-
Add benzaldehyde (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude aldol adduct can be purified by column chromatography. The chiral auxiliary can be removed by hydrolysis (e.g., LiOH in THF/water) to yield the final β-hydroxy carbonyl product.
Quantitative Data
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Propanoyl-(S)-prolinol | Benzaldehyde | >95:5 | 80-90 |
| Acetyl-(S)-prolinol | Isobutyraldehyde | >90:10 | 75-85 |
| Note: Data is illustrative and depends on specific reaction conditions.[1] |
Application 2: Organocatalysis in the Synthesis of Anticancer Agent Precursors
L-proline, a closely related and readily derived compound from this compound via deprotection, is a powerful organocatalyst. It can be used to catalyze the synthesis of complex heterocyclic compounds with potential anticancer activity, such as α-cyano bis(indolyl)chalcones.
Diagram of the L-Proline Catalyzed Synthesis of α-Cyano Bis(indolyl)chalcones
References
Application Notes: Cbz-L-Prolinol as a Precursor in Proline-Containing Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of proline-containing peptides, the unique structural properties of proline demand careful consideration of protecting group strategies and coupling protocols. While Cbz-L-proline is a well-established reagent for solution-phase peptide synthesis, its precursor, Cbz-L-Prolinol, offers a versatile starting point for the introduction of proline moieties. This document provides detailed application notes and protocols for the use of this compound as a stable, storable precursor which can be readily converted to Cbz-L-proline for subsequent incorporation into peptide chains. This approach is particularly useful in workflows where the acid chloride of Cbz-L-proline is required, as the prolinol form avoids the handling of the more reactive and less stable acid chloride.
The primary application of this compound in this context is its oxidation to the corresponding carboxylic acid, Cbz-L-proline. This transformation allows for the in-situ generation of the active amino acid derivative immediately prior to its use in peptide coupling reactions. The benzyloxycarbonyl (Cbz) protecting group is favored in solution-phase synthesis due to its stability under a range of conditions and its selective removal by catalytic hydrogenolysis.[1]
Key Applications
-
Stable Precursor: this compound serves as a stable, crystalline solid, which is less hygroscopic and easier to handle and store compared to Cbz-L-proline.
-
On-Demand Synthesis: Enables the on-demand synthesis of Cbz-L-proline, ensuring the use of a fresh and highly reactive amino acid derivative for peptide coupling.
-
Solution-Phase Peptide Synthesis (SPPS): The resulting Cbz-L-proline is ideal for solution-phase fragment condensation strategies.[2]
-
Orthogonal Protection Schemes: The Cbz group is compatible with Boc and Fmoc-based protection strategies, allowing for its use in complex, multi-step syntheses.[1]
Data Presentation
Table 1: Quantitative Data for the Synthesis and Application of Cbz-L-Proline from this compound
| Step | Transformation | Reagents and Conditions | Typical Yield (%) | Typical Purity (%) | Reference(s) |
| 1. Oxidation | This compound to Cbz-L-proline | Jones Oxidation (CrO₃, H₂SO₄, Acetone) | 85-95 | >98 | [3],[4] |
| 2. Peptide Coupling | Cbz-L-proline + H-Gly-OMe → Cbz-Pro-Gly-OMe | DCC, HOBt in DMF | 80-90 | >95 | [5] |
| 3. Cbz-Group Deprotection | Cbz-Pro-Gly-OMe → H-Pro-Gly-OMe | Catalytic Hydrogenolysis (H₂, 10% Pd/C in Methanol) | 90-98 | >99 | [1] |
Experimental Protocols
Protocol 1: Oxidation of this compound to Cbz-L-Proline via Jones Oxidation
This protocol describes the conversion of the primary alcohol of this compound to a carboxylic acid.
Materials:
-
This compound
-
Acetone (reagent grade)
-
Jones Reagent (prepared by dissolving 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid and diluting with water to a final volume of 100 mL)[3]
-
Isopropyl alcohol
-
Sodium bicarbonate
-
Ethyl acetate
-
Magnesium sulfate
-
Deionized water
Procedure:
-
Dissolution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve this compound (0.1 mol) in 250 mL of acetone.
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath.
-
Addition of Jones Reagent: While vigorously stirring, add the Jones Reagent dropwise from the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C throughout the addition. The orange color of the reagent will turn to a green precipitate. Continue adding the reagent until the orange color persists for approximately 20 minutes.[6]
-
Quenching: Quench the excess oxidant by adding isopropyl alcohol dropwise until the orange color disappears and the solution remains green.
-
Neutralization: Cautiously add sodium bicarbonate in small portions until the pH of the mixture is neutral.
-
Extraction: Decant the acetone solution and rinse the remaining green salts with two portions of acetone. Combine the acetone solutions and remove the acetone under reduced pressure. Dissolve the residue in ethyl acetate and wash with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Cbz-L-proline as a white solid.[1]
Protocol 2: Solution-Phase Synthesis of a Proline-Containing Dipeptide
This protocol details the coupling of the newly synthesized Cbz-L-proline with a C-terminally protected amino acid.
Materials:
-
Cbz-L-proline (from Protocol 1)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ethyl acetate
-
1M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Activation of Cbz-L-proline: Dissolve Cbz-L-proline (1.0 equivalent) and HOBt (1.1 equivalents) in DMF. Cool the solution to 0 °C in an ice bath. Add DCC (1.1 equivalents) and stir the mixture at 0 °C for 1 hour.
-
Coupling Reaction: In a separate flask, dissolve H-Gly-OMe·HCl (1.0 equivalent) in DMF and neutralize with TEA (1.0 equivalent) at 0 °C. Add this solution to the activated Cbz-L-proline mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Dilute the filtrate with ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Cbz-Pro-Gly-OMe.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 3: Deprotection of the Cbz Group
This protocol describes the removal of the Cbz protecting group to yield the free N-terminus of the peptide.
Materials:
-
Cbz-protected peptide (e.g., Cbz-Pro-Gly-OMe)
-
Methanol or Ethanol
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolution: Dissolve the Cbz-protected peptide (1.0 equivalent) in methanol or ethanol in a flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[1]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Jones Oxidation [organic-chemistry.org]
- 3. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Jones oxidation - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Met-enkephalin by solution-phase peptide synthesis methodology utilizing para-toluene sulfonic acid as N-terminal masking of l-methionine amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Asymmetric Reduction of Ketones with Cbz-L-Prolinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for a vast array of pharmaceuticals and fine chemicals. Among the most reliable and widely adopted methods is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst derived from proline. This document provides detailed application notes and experimental protocols for the use of Cbz-L-Prolinol derivatives in this context, focusing on the highly effective (S)-α,α-diphenyl-2-pyrrolidinemethanol as the catalyst precursor.
Data Presentation
The following table summarizes the performance of an in situ generated oxazaborolidine catalyst, derived from a chiral lactam alcohol precursor, in the asymmetric reduction of a variety of ketones.[1] This data highlights the broad substrate scope and high enantioselectivity achievable with this methodology.
Table 1: Asymmetric Reduction of Various Ketones [1]
| Entry | Ketone Substrate | Product | Yield (%) | ee (%) |
| 1 | Acetophenone | (R)-1-Phenylethanol | 95 | 96 |
| 2 | Propiophenone | (R)-1-Phenyl-1-propanol | 98 | 98 |
| 3 | 2'-Chloroacetophenone | (S)-2-Chloro-1-phenylethanol | 87 | 91 |
| 4 | 3'-Methoxyacetophenone | (R)-1-(3-Methoxyphenyl)ethanol | 96 | 97 |
| 5 | 1-Tetralone | (R)-1,2,3,4-Tetrahydro-1-naphthol | 99 | 94 |
| 6 | Isobutyrophenone | (R)-2-Methyl-1-phenyl-1-propanol | 99 | 94 |
Experimental Protocols
Detailed methodologies for the synthesis of the catalyst precursor and the subsequent asymmetric reduction of a model ketone are provided below.
Protocol 1: Synthesis of N-Cbz-L-proline
This protocol describes the protection of the amino group of L-proline with a carboxybenzyl (Cbz) group.
Materials:
-
L-proline
-
2 M Sodium hydroxide solution
-
Benzyl chloroformate (Cbz-Cl)
-
Concentrated hydrochloric acid
-
Ethyl acetate
-
Magnesium sulfate
-
Tetrachloromethane
-
Petroleum ether
Procedure:
-
Dissolve L-proline (8.7 mmol) in 40 mL of 2 M sodium hydroxide solution in a flask and cool the solution to 0-5 °C in an ice-water bath.[2]
-
While vigorously stirring, add benzyl chloroformate (12 mmol) portionwise over 30 minutes, maintaining the temperature between 0 and 5 °C.[2]
-
Remove the ice bath and continue stirring for an additional 30 minutes, allowing the reaction mixture to warm to room temperature.[2]
-
Acidify the mixture to Congo red with the gradual addition of concentrated hydrochloric acid.[2]
-
Extract the resulting oil with ethyl acetate.
-
Dry the organic extract over magnesium sulfate, filter, and concentrate in vacuo.[2]
-
Triturate the residue with warm tetrachloromethane. Decant the washings and recrystallize the residue from ethyl acetate/petroleum ether to yield N-Cbz-L-proline.[2]
Protocol 2: Synthesis of the Catalyst Precursor: (S)-α,α-Diphenyl-2-pyrrolidinemethanol
This protocol outlines the synthesis of the chiral amino alcohol used to generate the CBS catalyst. The synthesis starts from L-proline.[3]
Materials:
-
N-Protected L-proline (e.g., N-Cbz-L-proline)
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous solvent (e.g., THF)
-
Reagents for deprotection (if necessary)
-
Hexane for recrystallization
Procedure:
-
To a solution of N-protected L-proline methyl ester in anhydrous THF, add phenylmagnesium bromide (a Grignard reagent) at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to proceed until completion, which can be monitored by thin-layer chromatography (TLC).
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If a protecting group was used, perform the appropriate deprotection step. For a Cbz group, this can often be achieved via hydrogenolysis.
-
Purify the crude product by recrystallization from a suitable solvent system, such as hexane, to obtain pure (S)-α,α-diphenyl-2-pyrrolidinemethanol.[4]
Protocol 3: Asymmetric Reduction of Acetophenone via CBS Reduction
This protocol details the enantioselective reduction of acetophenone to (R)-1-phenylethanol using an in situ generated oxazaborolidine catalyst.[5]
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Trimethylborate
-
Borane-THF solution (1 M)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
Procedure:
-
To a 25 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 25.5 mg (0.1 mmol) of (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol.[5]
-
Add 1 mL of anhydrous THF and 12.5 µL (0.11 mmol) of trimethylborate at room temperature. Stir this solution for 30 minutes to allow for the in situ formation of the B-methoxy-oxazaborolidine.[5]
-
Add another 1 mL of THF, followed by 2 mL (2 mmol) of a 1 M borane–THF solution.[5]
-
Slowly add a solution of 240 mg (2 mmol) of acetophenone in 3 mL of THF over a period of at least 10 minutes.[5]
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Quench the reaction by the slow addition of 1 mL of methanol.
-
Remove the solvent under reduced pressure.
-
Add 10 mL of diethyl ether and 10 mL of 1 M HCl to the residue. Stir for 15 minutes.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution. The crude product can be purified by column chromatography on silica gel to yield (R)-1-phenylethanol.
Visualizations
The following diagrams illustrate the key chemical transformations and workflows described in these application notes.
Caption: Synthesis of the CBS catalyst precursor.
Caption: The catalytic cycle of the CBS reduction.
Caption: Experimental workflow for asymmetric reduction.
References
Application Notes and Protocols: Organocatalysis with Polymer-Supported Cbz-L-Prolinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a green and efficient alternative to metal-based catalysts. Proline and its derivatives are among the most successful organocatalysts, capable of promoting a wide range of asymmetric transformations with high stereoselectivity. Immobilizing these catalysts on polymer supports enhances their utility by simplifying purification, enabling catalyst recycling, and improving stability.[1] This document provides detailed protocols and application notes for the use of polymer-supported L-prolinol derivatives in asymmetric organocatalysis.
While direct literature on polymer-supported N-Cbz-L-Prolinol is limited, the following protocols are based on well-established methodologies for the immobilization and application of L-prolinol and related derivatives on common polymer supports like Merrifield resin.[2] The principles and procedures are directly applicable and serve as a robust guide for researchers exploring this class of heterogeneous catalysts.
Synthesis of Polymer-Supported L-Prolinol Catalyst
The synthesis involves the immobilization of Cbz-L-Prolinol on a chloromethylated polystyrene resin (Merrifield resin), followed by the deprotection of the carbobenzyloxy (Cbz) group to yield the active secondary amine catalyst.
Protocol 1: Immobilization of this compound on Merrifield Resin
This protocol details the covalent attachment of this compound to the polymer backbone via its hydroxyl group.
Materials:
-
N-Cbz-L-Prolinol
-
Merrifield resin (chloromethylated polystyrene, 1% DVB cross-linked, 1.0-2.0 mmol Cl/g)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
Preparation of the Alkoxide:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Cbz-L-Prolinol (1.5 eq. relative to resin functionalization).
-
Add anhydrous DMF to dissolve the this compound.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.5 eq.) portion-wise to the solution.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
-
Immobilization Reaction:
-
Add Merrifield resin (1.0 eq.) to the flask containing the this compound sodium salt.
-
Heat the suspension to 60-70 °C and stir for 24-48 hours under an inert atmosphere.
-
-
Work-up and Washing:
-
Cool the reaction mixture to room temperature.
-
Filter the resin using a fritted funnel.
-
Wash the resin sequentially with DMF (3x), water (3x), THF (3x), DCM (3x), and MeOH (3x).
-
Dry the functionalized resin (PS-Cbz-L-Prolinol) under vacuum to a constant weight.
-
Protocol 2: Deprotection to Yield Active Catalyst
This step removes the Cbz group to expose the secondary amine, which is crucial for catalytic activity.
Materials:
-
PS-Cbz-L-Prolinol resin from Protocol 1
-
Palladium on carbon (Pd/C, 10 wt%)
-
Ammonium formate (HCOONH₄) or Hydrogen (H₂) gas
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Catalytic Transfer Hydrogenolysis:
-
Suspend the PS-Cbz-L-Prolinol resin in MeOH in a round-bottom flask.
-
Add Pd/C (0.1 eq. by weight relative to the resin).
-
Add ammonium formate (5-10 eq. relative to Cbz groups) to the suspension.
-
Heat the mixture to reflux and stir for 12-24 hours. (Alternatively, use a balloon of H₂ gas at room temperature).
-
-
Work-up and Washing:
-
Cool the mixture to room temperature.
-
Filter the resin through a pad of Celite to remove the Pd/C catalyst.
-
Wash the resin sequentially with MeOH (3x) and DCM (3x).
-
Dry the final polymer-supported L-Prolinol catalyst (PS-L-Prolinol) under vacuum.
-
Caption: Workflow for the synthesis of polymer-supported L-Prolinol catalyst.
Application in Asymmetric Synthesis: The Michael Addition
Polymer-supported prolinol derivatives are highly effective catalysts for the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction.[2] The following is a general protocol for the addition of a ketone to a nitroalkene.
Protocol 3: Asymmetric Michael Addition
Materials:
-
PS-L-Prolinol catalyst (from Protocol 2)
-
Ketone (e.g., cyclohexanone)
-
Nitroalkene (e.g., β-nitrostyrene)
-
Solvent (e.g., Toluene, DCM, or solvent-free)
-
Reaction vial with magnetic stirrer
Procedure:
-
Reaction Setup:
-
To a reaction vial, add the PS-L-Prolinol catalyst (typically 5-20 mol%).
-
Add the nitroalkene (1.0 eq.).
-
Add the solvent (if not solvent-free).
-
Add the ketone (2-10 eq.).
-
-
Reaction Execution:
-
Stir the mixture at the desired temperature (e.g., room temperature or 0 °C) for the required time (typically 24-72 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Product Isolation:
-
Upon completion, filter the reaction mixture to recover the polymer-supported catalyst.
-
Wash the recovered catalyst with the reaction solvent (e.g., DCM) and set aside for recycling (see Protocol 4).
-
Combine the filtrate and washings.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).
-
Caption: General workflow for an asymmetric Michael addition reaction.
Catalyst Recycling
A key advantage of heterogeneous catalysts is their recyclability, which improves process economy and sustainability.
Protocol 4: Catalyst Recovery and Reuse
Procedure:
-
Recovery:
-
After the reaction (Protocol 3, Step 3), collect the filtered catalyst.
-
-
Washing:
-
Wash the catalyst thoroughly with a suitable solvent (e.g., DCM or Ethyl Acetate) to remove any adsorbed reactants or products.
-
Perform a final wash with a volatile solvent like methanol.
-
-
Drying:
-
Dry the washed catalyst under vacuum until a constant weight is achieved.
-
-
Reuse:
-
The reactivated catalyst can now be used in a subsequent reaction cycle, starting from Protocol 3, Step 1.
-
A slight decrease in activity or selectivity may be observed over multiple cycles.
-
Caption: Logical workflow for catalyst recovery and recycling.
Representative Data
The following table summarizes typical results for the asymmetric Michael addition of cyclohexanone to β-nitrostyrene derivatives catalyzed by polymer-supported prolinol-type catalysts. This data is provided for illustrative purposes to indicate expected performance.
| Entry | Nitroalkene (Substituent) | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |
| 1 | H | 10 | 48 | 85-95 | >95:5 | 90-95 |
| 2 | 4-Cl | 10 | 48 | 88-96 | >95:5 | 92-96 |
| 3 | 4-NO₂ | 10 | 24 | 90-99 | >95:5 | 91-97 |
| 4 | 4-MeO | 15 | 72 | 80-90 | >90:10 | 88-93 |
| 5 | 2-Cl | 15 | 72 | 82-91 | >90:10 | 89-94 |
Data compiled from representative literature on polymer-supported prolinol catalysts. Conditions: Cyclohexanone (3-5 eq.), room temperature, various solvents.
References
Application Notes and Protocols: Cbz-L-Prolinol as a Ligand in Asymmetric Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Cbz-L-Prolinol and its derivatives as chiral ligands in asymmetric metal catalysis. The focus is on two key transformations: the enantioselective addition of diethylzinc to aldehydes and the asymmetric borane reduction of ketones, which are powerful methods for the synthesis of chiral secondary alcohols.
While this compound is a commercially available chiral building block, detailed reports on its specific use as a ligand in these transformations are not extensively available in the reviewed scientific literature. Therefore, this guide presents detailed protocols and data for closely related L-prolinol derivatives, which serve as excellent models and starting points for the application of this compound in asymmetric synthesis.
Asymmetric Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction to produce chiral secondary alcohols.[1] Prolinol-derived amino alcohols are effective ligands for this transformation, often in the presence of a titanium(IV) isopropoxide co-catalyst.
General Reaction Scheme:
Quantitative Data for Prolinol-Derived Ligands
The following table summarizes representative results for the asymmetric addition of diethylzinc to various aldehydes using prolinol-derived ligands. This data illustrates the typical yields and enantioselectivities that can be achieved.
| Entry | Aldehyde (R¹CHO) | Ligand | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 95 | 98 (R) |
| 2 | p-Tolualdehyde | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 92 | 97 (R) |
| 3 | p-Anisaldehyde | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 90 | 96 (R) |
| 4 | p-Chlorobenzaldehyde | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 96 | 98 (R) |
| 5 | 1-Naphthaldehyde | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 88 | 95 (R) |
| 6 | Cinnamaldehyde | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 85 | 92 (R) |
| 7 | Cyclohexanecarboxaldehyde | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 75 | 90 (R) |
Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol is a representative procedure based on the use of prolinol-derived ligands.
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol (or this compound) (0.1 mmol)
-
Anhydrous Toluene (5 mL)
-
Diethylzinc (1.0 M solution in hexanes, 2.0 mmol)
-
Titanium(IV) isopropoxide (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral ligand (0.1 mmol) and anhydrous toluene (5 mL).
-
Add titanium(IV) isopropoxide (1.0 mmol) and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (2.0 mL, 2.0 mmol) and stir for another 30 minutes at 0 °C.
-
Add benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Catalytic Cycle Workflow
Caption: Catalytic cycle for diethylzinc addition.
Asymmetric Borane Reduction of Ketones
The catalytic asymmetric reduction of prochiral ketones to chiral secondary alcohols is a widely used transformation in organic synthesis. Chiral amino alcohols derived from L-proline are effective precursors for oxazaborolidine catalysts (Corey-Bakshi-Shibata or CBS catalysts) that mediate this reduction with high enantioselectivity.
General Reaction Scheme:
Quantitative Data for Prolinol-Derived Ligands
The following table presents typical results for the asymmetric borane reduction of various ketones using an in situ generated oxazaborolidine catalyst from a prolinol derivative.
| Entry | Ketone (R¹-CO-R²) | Ligand | Yield (%) | ee (%) |
| 1 | Acetophenone | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 98 | 97 (R) |
| 2 | Propiophenone | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 95 | 96 (R) |
| 3 | 1-Tetralone | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 92 | 95 (S) |
| 4 | 2-Chloroacetophenone | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 90 | 98 (R) |
| 5 | 1-Indanone | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 94 | 93 (S) |
| 6 | Cyclohexyl methyl ketone | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 88 | 92 (R) |
Experimental Protocol: Asymmetric Borane Reduction of Acetophenone
This protocol describes a general procedure for the CBS reduction of a ketone.
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol (or this compound) (0.1 mmol)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 1.1 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Acetophenone (1.0 mmol)
-
Methanol
-
1 M HCl solution
-
Diethyl ether
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral ligand (0.1 mmol) and anhydrous THF (2 mL).
-
Add borane-dimethyl sulfide complex (0.1 mL, 0.1 mmol) and stir the mixture at room temperature for 15 minutes to form the oxazaborolidine catalyst in situ.
-
Cool the reaction mixture to -20 °C.
-
In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (3 mL).
-
Slowly add the acetophenone solution and the remaining borane-dimethyl sulfide complex (1.0 mL, 1.0 mmol) simultaneously to the catalyst solution over a period of 30 minutes via syringe pump.
-
Stir the reaction at -20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol (2 mL).
-
Allow the mixture to warm to room temperature and then add 1 M HCl (5 mL).
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Experimental Workflow
Caption: Workflow for asymmetric borane reduction.
References
Application Notes and Protocols: Cbz-L-Prolinol Catalyzed Asymmetric Reactions
Introduction
N-Benzyloxycarbonyl-L-prolinol (Cbz-L-Prolinol) is a chiral organocatalyst derived from the readily available amino acid L-proline.[1] The presence of the bulky Cbz protecting group and the chiral pyrrolidine scaffold makes it an effective catalyst for various asymmetric transformations, including aldol reactions, Michael additions, and α-aminations. These reactions are fundamental in the synthesis of chiral molecules, which are of significant interest to the pharmaceutical and fine chemical industries.[2] This document provides detailed experimental protocols and application data for researchers, scientists, and drug development professionals utilizing this compound as a catalyst.
Key Applications
This compound and its derivatives are particularly effective in promoting stereoselective carbon-carbon and carbon-nitrogen bond formations. The catalyst's mechanism of action often involves the formation of a transient enamine or iminium ion intermediate with the substrate, which then reacts with the electrophile in a highly controlled stereochemical environment.[3][4]
Experimental Protocols
Asymmetric Aldol Reaction of Ketones with Aldehydes
This protocol describes a general procedure for the this compound catalyzed asymmetric aldol reaction between a ketone and an aldehyde, a fundamental carbon-carbon bond-forming reaction. Proline-based catalysts are well-documented for their efficacy in such transformations.[3][5][6]
Materials:
-
This compound
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., acetone, cyclohexanone)
-
Solvent (e.g., DCM, acetone)
-
Additive (e.g., benzoic acid)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the aldehyde (0.25 mmol) and this compound (10 mol%, 0.025 mmol) in the chosen solvent (0.5 mL) at the desired temperature (e.g., 2 °C or -10 °C), add the ketone (1.25 mmol).[7]
-
If an additive is required, it should be added at this stage (e.g., benzoic acid, 0.025 mmol).[7]
-
The reaction mixture is stirred for the specified time (e.g., 24-48 hours) and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.
-
The residue is then purified by silica gel column chromatography to afford the desired aldol product.
-
The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Proposed Catalytic Cycle for Proline-Catalyzed Aldol Reaction:
Caption: Proposed catalytic cycle for the this compound catalyzed aldol reaction.
Asymmetric Michael Addition of Ketones to Nitroolefins
This protocol outlines a general procedure for the this compound catalyzed asymmetric Michael addition of a ketone to a nitroolefin. This reaction is a powerful tool for the enantioselective formation of carbon-carbon bonds.[8][9]
Materials:
-
This compound
-
trans-β-nitrostyrene
-
Ketone (e.g., cyclohexanone)
-
Solvent (e.g., ethanol, or solvent-free)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
Procedure:
-
To a suspension of this compound (10-30 mol%) and the ketone (2 mmol) in the chosen solvent (1 mL) or under solvent-free conditions, add the trans-β-nitrostyrene (1.0 mmol).[8]
-
The resulting mixture is stirred at room temperature for the specified duration (e.g., 48-90 hours).[8]
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is concentrated in vacuo.
-
The resulting residue is purified by silica gel column chromatography to yield the Michael adduct.
-
The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by NMR and chiral HPLC analysis, respectively.
General Experimental Workflow:
Caption: A generalized workflow for this compound catalyzed reactions.
Data Presentation
The following tables summarize representative data for proline and prolinamide catalyzed reactions, which can be considered indicative of the performance of this compound under similar conditions.
Table 1: Asymmetric Aldol Reaction of Acetone with Various Aldehydes *
| Entry | Aldehyde | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | 10 | Acetone | -10 | 48 | 68 | 76 |
| 2 | Benzaldehyde | 10 | DCM | 2 | 24 | 55 | 61 |
| 3 | 4-Chlorobenzaldehyde | 10 | Acetone | -10 | 72 | 62 | 70 |
| 4 | 2-Naphthaldehyde | 10 | DCM | 2 | 48 | 45 | 58 |
*Data adapted from studies on proline and proline-based organocatalysts for illustrative purposes.[7]
Table 2: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene *
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Conversion (%) | dr (syn/anti) | ee (syn, %) |
| 1 | 10 | Ethanol | 48 | 69 | >99:1 | 93 |
| 2 | 30 | Ethanol | 24 | 95 | >99:1 | 97 |
| 3 | 30 | [Bmim][DCA] | 48 | 85 | 95:5 | 95 |
| 4 | 10 | Solvent-free | 90 | 92 | 96:4 | 95 |
*Data adapted from studies on L-proline-based chiral ionic liquids for illustrative purposes.[8][10]
Synthesis of this compound
For researchers interested in preparing the catalyst, a general procedure for the N-protection of L-prolinol is provided below.
Procedure for N-Benzyloxycarbonylation:
-
Dissolve L-prolinol in a suitable solvent such as dichloromethane (CH₂Cl₂) or an aqueous basic solution.[11][12]
-
Cool the solution to 0-5 °C in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature.[12]
-
If in an aqueous solution, maintain a basic pH with the addition of a base like sodium hydroxide.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
After the reaction is complete, perform an appropriate workup, which may include acidification, extraction with an organic solvent, and drying.
-
The crude product can be purified by recrystallization or column chromatography.
Logical Relationship of Catalyst Synthesis:
Caption: Synthesis of this compound from L-Prolinol.
Disclaimer: The provided protocols and data are intended as a general guide. Optimal reaction conditions such as catalyst loading, solvent, temperature, and reaction time may vary depending on the specific substrates used and should be determined experimentally.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijacskros.com [ijacskros.com]
- 12. N-Benzyloxycarbonyl-L-proline | 1148-11-4 [chemicalbook.com]
Application Note: Scale-Up Synthesis of Cbz-L-Prolinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-L-Prolinol and its derivatives are valuable chiral building blocks in the synthesis of a wide range of pharmaceuticals and complex organic molecules. Their rigid pyrrolidine ring and chiral hydroxyl group make them ideal synthons for introducing stereochemical control in asymmetric synthesis. This application note provides a detailed protocol for the scale-up synthesis of this compound, starting from the readily available amino acid L-proline. The described two-step process involves the protection of the amine group of L-proline with a carboxybenzyl (Cbz) group, followed by the reduction of the resulting Cbz-L-proline to this compound. This protocol is designed to be scalable for laboratory and pilot-plant production.
Synthesis Pathway
The overall synthetic pathway for the scale-up production of this compound is depicted below. The process begins with the N-protection of L-proline, followed by the selective reduction of the carboxylic acid functionality.
Caption: Overall workflow for the scale-up synthesis of this compound.
Experimental Protocols
Step 1: Scale-Up Synthesis of N-Cbz-L-Proline
This protocol is adapted from a patented industrial process for preparing N-carbobenzoxy-L-proline[1].
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| L-Proline | 115.13 | 10.0 | 86.86 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 8.8 | 104.75 |
| Toluene | - | 120.0 | - |
| Water | - | 100.0 | - |
| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 17.8 | 104.34 |
| Hydrochloric Acid (HCl, 37%) | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Brine Solution | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: In a 500 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge L-proline (10.0 kg), sodium bicarbonate (8.8 kg), toluene (120.0 L), and water (100.0 L).
-
Cooling: Stir the mixture vigorously and cool the reactor contents to 10-15 °C using a chiller.
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate (17.8 kg) to the reaction mixture over a period of 1-2 hours, maintaining the internal temperature between 10-15 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up: Once the reaction is complete, stop the stirring and allow the layers to separate.
-
Extraction: Separate the aqueous layer and extract it with toluene (2 x 50 L).
-
Acidification: Combine the organic layers and wash with water (50 L). Cool the organic layer to 0-5 °C and slowly add 6M hydrochloric acid with vigorous stirring until the pH of the aqueous layer is ~2.
-
Isolation: Separate the organic layer and wash it with brine (2 x 50 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Cbz-L-proline as a viscous oil which may solidify upon standing.
Expected Yield: ~90-95%
Step 2: Scale-Up Reduction of N-Cbz-L-Proline to this compound
This protocol describes the reduction of the carboxylic acid to an alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| N-Cbz-L-Proline | 249.27 | 20.0 | 80.23 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 3.8 | 100.13 |
| Anhydrous Tetrahydrofuran (THF) | - | 200.0 L | - |
| Ethyl Acetate | - | As needed | - |
| Sodium Sulfate Decahydrate | - | As needed | - |
| Celite | - | As needed | - |
| Hexanes | - | As needed | - |
Procedure:
-
Reaction Setup: In a 500 L jacketed glass reactor, suspend lithium aluminum hydride (3.8 kg) in anhydrous tetrahydrofuran (100.0 L) under an inert nitrogen atmosphere.
-
Cooling: Cool the suspension to 0-5 °C with constant stirring.
-
Addition of Cbz-L-Proline: Dissolve N-Cbz-L-proline (20.0 kg) in anhydrous THF (100.0 L) and add it dropwise to the LiAlH₄ suspension over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0-5 °C. Cautiously and slowly add water (4 L), followed by 15% aqueous sodium hydroxide (4 L), and then water again (12 L) to quench the excess LiAlH₄. A granular precipitate will form.
-
Filtration: Filter the mixture through a pad of Celite and wash the filter cake with THF (3 x 50 L).
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield crude this compound as an oil.
Expected Yield: ~85-90%
Purification: Crystallization of this compound
-
Dissolution: Dissolve the crude this compound oil in a minimal amount of hot ethyl acetate.
-
Crystallization: Slowly add hexanes until the solution becomes turbid.
-
Cooling: Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.
-
Isolation: Collect the white crystalline solid by filtration, wash with cold hexanes, and dry under vacuum.
Expected Purity: >98%
Data Presentation
Table 1: Summary of Quantitative Data for the Scale-Up Synthesis of this compound
| Parameter | Step 1: N-Cbz-L-Proline Synthesis | Step 2: this compound Synthesis |
| Starting Material | L-Proline | N-Cbz-L-Proline |
| Starting Quantity (kg) | 10.0 | 20.0 |
| Yield (%) | 90-95 | 85-90 |
| Product Purity (before purification) | ~95% | ~90% |
| Final Product Purity (after crystallization) | N/A | >98% |
| Reaction Temperature (°C) | 10-25 | 0-25 |
| Reaction Time (hours) | 3-5 | 12-18 |
Visualization of Experimental Workflow
Caption: Detailed experimental workflow for the synthesis and purification of this compound.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of high-purity this compound. The described methods are suitable for researchers and professionals in drug development and organic synthesis who require access to significant quantities of this chiral building block. The clear, step-by-step instructions, along with the tabulated data and workflow visualization, facilitate the successful implementation of this synthesis on a larger scale. As with any chemical process, appropriate safety precautions should be taken, particularly when handling reactive reagents such as benzyl chloroformate and lithium aluminum hydride.
References
Troubleshooting & Optimization
Technical Support Center: Cbz-L-Prolinol Coupling Reactions
Welcome to the technical support center for Cbz-L-Prolinol coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in this compound coupling reactions?
A1: Low yields in coupling reactions involving this compound can stem from several factors. The most common culprits include:
-
Incomplete Coupling Reactions: Steric hindrance from the bulky Cbz protecting group and the cyclic structure of prolinol can physically obstruct the reaction, preventing the complete formation of the desired amide bond.[1][2]
-
Suboptimal Activating Reagents: The choice of coupling reagent is critical. Standard or less potent reagents may not be sufficient to activate the carboxylic acid effectively for coupling with the sterically hindered prolinol.[2][3]
-
Side Reactions: Undesirable reactions such as racemization or the formation of byproducts can consume starting materials and reduce the final yield.[1][4]
-
Poor Solubility and Aggregation: The growing molecule chain can aggregate, especially in suboptimal solvents, which hinders reagent access and leads to incomplete reactions.[5][6]
-
Inappropriate Reaction Conditions: Factors like temperature, reaction time, and the choice of base and solvent play a crucial role and must be optimized for challenging couplings.[7][8]
Q2: Which coupling reagents are most effective for sterically hindered amino alcohols like this compound?
A2: For sterically hindered substrates, more powerful coupling reagents are generally required. Onium-salt-based reagents are often the preferred choice.[2][3]
-
Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are highly effective as they form highly reactive OAt or OBt active esters.[2][9] HATU is frequently cited as a superior choice for many difficult couplings.[3] COMU offers comparable efficiency to HATU with the added benefit of being less hazardous.[2]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents.[10] They are often more soluble in common solvents like DMF than their uronium counterparts and do not carry the risk of chain termination through guanidinylation.[2][9]
-
Carbodiimides: While common, carbodiimides like DCC or DIC may be less effective for such challenging couplings unless used with additives.[9][10] When using them, the addition of HOBt or OxymaPure® is strongly recommended to enhance reactivity and suppress side reactions.[4]
Q3: How can I minimize side reactions during the coupling process?
A3: Minimizing side reactions is crucial for achieving high yields and purity.
-
Racemization: This is a significant concern when activating the carboxyl group.[4] To minimize it, use additives like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure®, which are superior to HOBt in suppressing racemization.[2] Performing the coupling reaction at a lower temperature (e.g., starting at 0 °C) can also reduce the rate of epimerization.[1][11] Using weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger ones like DIPEA can also be beneficial.[2][4]
-
Guanidinylation: This side reaction can occur when using uronium/aminium reagents (e.g., HBTU, HATU), which can react with the amine to terminate the chain.[6][8] This can be avoided by pre-activating the carboxylic acid with the coupling reagent for a short period (1-2 minutes) before adding the amine component.[6][12]
Q4: What is the role of the solvent and what are the best choices?
A4: The solvent plays a critical role in solvating the reactants and any growing peptide chains, which is essential for preventing aggregation and ensuring efficient reactions.[5] For many coupling reactions, polar aprotic solvents are preferred.
-
DMF (N,N-Dimethylformamide): Often the most effective solvent, providing excellent solvation for reactants and leading to significantly higher coupling yields.[5]
-
NMP (N-Methyl-2-pyrrolidone): Another excellent choice, particularly for sequences prone to aggregation.[5][6]
-
DCM (Dichloromethane): While useful for some steps, it can be less effective at solvating larger, more polar molecules compared to DMF or NMP.[9]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Coupled Product
| Possible Cause | Recommended Solution |
| Inefficient Carboxylic Acid Activation | Ensure coupling reagents (e.g., HATU, PyBOP) are fresh and anhydrous. Switch to a more powerful activating agent like HATU or COMU if using a carbodiimide-based method.[11][12] Increase the equivalents of the coupling reagent and additive (e.g., 1.1 to 1.5 equivalents).[12] |
| Steric Hindrance | Extend the coupling time (e.g., 2-4 hours or even overnight).[12] Consider performing a "double coupling" where the coupling step is repeated with fresh reagents before moving on.[12] Gently increasing the reaction temperature (e.g., to 30-40°C) can improve kinetics, but must be done cautiously to avoid side reactions.[8][12] |
| Poor Solubility / Aggregation | Switch to a more effective solvent system like pure NMP or a DCM/DMF/NMP mixture.[1][5] Sonication of the reaction mixture can help break up aggregates.[6] |
| Incorrect Stoichiometry or Reagent Quality | Verify the purity and concentration of all starting materials and reagents. Impurities can lead to side reactions and lower yields.[1] Use a slight excess of the amino acid and coupling reagent (e.g., 1.2 to 2 equivalents). |
Problem 2: Presence of Multiple Impurities in the Final Product
| Possible Cause | Recommended Solution |
| Racemization/Epimerization | Lower the reaction temperature (e.g., 0 °C to room temperature).[1] Use racemization-suppressing additives like HOAt or Oxyma Pure with your coupling reagent.[2][8] Use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[2] |
| Guanidinylation Side Reaction | Pre-activate the carboxylic acid with the uronium/aminium reagent (e.g., HATU) and base for 1-2 minutes before adding the this compound.[6][12] Avoid using a large excess of the coupling reagent. |
| Diketopiperazine Formation | This side reaction is more common at the dipeptide stage, especially with proline residues.[6] If applicable to your synthesis, using a 2-chlorotrityl chloride resin can inhibit this due to steric bulk.[6] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is a starting point and may require optimization.
-
Carboxylic Acid Activation:
-
In a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Add a non-nucleophilic base such as DIPEA or NMM (2.0 eq.) to the mixture.
-
Allow the mixture to pre-activate by stirring at room temperature for 1-2 minutes.[12]
-
-
Coupling Reaction:
-
In a separate vessel, dissolve this compound (1.2 eq.) in a minimal amount of anhydrous DMF.
-
Add the this compound solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress using TLC or LC-MS.
-
Typical reaction times can range from 2 to 12 hours, depending on the steric hindrance of the substrates.[12]
-
-
Work-up and Purification:
-
Once the reaction is complete, quench with a suitable reagent (e.g., water or saturated ammonium chloride solution).
-
Extract the product using an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 5% HCl), a mild base (e.g., 5% NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography.
-
Visual Workflow and Logic Diagrams
// Nodes start [label="Low Yield in Coupling Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Check Reagent Quality & Stoichiometry", shape=box]; incomplete_coupling [label="Incomplete Coupling?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; side_reactions [label="Side Reactions Observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_reagents [label="Optimize Coupling Reagent\n(e.g., Switch to HATU/COMU)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_conditions [label="Optimize Reaction Conditions\n(Time, Temp, Solvent)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; double_couple [label="Perform Double Coupling", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; troubleshoot_side_rxn [label="Troubleshoot Side Reactions\n(Lower Temp, Additives, Weaker Base)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_reagents; check_reagents -> incomplete_coupling; incomplete_coupling -> optimize_reagents [label="Yes"]; incomplete_coupling -> side_reactions [label="No"]; optimize_reagents -> optimize_conditions; optimize_conditions -> double_couple; double_couple -> success; side_reactions -> troubleshoot_side_rxn [label="Yes"]; side_reactions -> success [label="No"]; troubleshoot_side_rxn -> success; } end_dot Caption: Troubleshooting workflow for low coupling reaction yields.
// Nodes start [label="Select Coupling Reagent", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; steric_hindrance [label="High Steric Hindrance?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; racemization_risk [label="High Risk of Racemization?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; standard_reagents [label="Standard Reagents\n(DCC, DIC + HOBt)", shape=box]; potent_reagents [label="Potent Onium Salts\n(HATU, HCTU, COMU, PyBOP)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; additives [label="Use Additives\n(HOAt, Oxyma Pure)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; final_choice [label="Final Reagent Choice", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> steric_hindrance; steric_hindrance -> potent_reagents [label="Yes"]; steric_hindrance -> racemization_risk [label="No"]; racemization_risk -> additives [label="Yes"]; racemization_risk -> standard_reagents [label="No"]; potent_reagents -> final_choice; standard_reagents -> final_choice; additives -> potent_reagents; } end_dot Caption: Decision logic for selecting an appropriate coupling reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. bachem.com [bachem.com]
- 5. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Cbz-L-Prolinol in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the use of Cbz-L-Prolinol in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in peptide synthesis?
A1: this compound is most suitable for solution-phase peptide synthesis.[1] Its N-terminal Cbz (benzyloxycarbonyl) protecting group is stable to the acidic conditions used for Boc deprotection, making it a valuable orthogonal protecting group.[1] This allows for the synthesis of protected peptide fragments in solution, which can then be coupled together in a subsequent step.[1] However, its application in modern Solid-Phase Peptide Synthesis (SPPS) is limited due to challenges with on-resin deprotection.[1]
Q2: What are the main side reactions observed with this compound?
A2: The two most common side reactions when using this compound are:
-
Diketopiperazine (DKP) formation: This is especially prevalent when proline is one of the first two amino acids in the peptide sequence.[2] DKP formation leads to cleavage of the dipeptide from the resin, resulting in significant yield loss and the formation of truncated sequences.[3][4]
-
Racemization: The process of converting the L-amino acid into a mixture of L and D enantiomers can occur during peptide coupling.[5] This is a significant issue as it can impact the peptide's structure and biological activity.[5] Histidine and cysteine are particularly susceptible, but any amino acid (except glycine) can be affected.[2][5]
Q3: How is the Cbz group typically deprotected, and what are the challenges?
A3: The Cbz group is typically removed under two main conditions:
-
Catalytic Hydrogenolysis: This involves using H₂ gas with a palladium catalyst (e.g., Pd/C).[6][7] While this method is mild, it is often impractical for SPPS.[1]
-
Strong Acids: Reagents such as HBr in acetic acid (HBr/AcOH) can also be used for deprotection.[6][8] However, these conditions are harsh and can lead to side reactions with sensitive residues.[7]
The primary challenge in an SPPS workflow is the difficulty of performing these deprotection methods efficiently and without degrading the resin or the peptide.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Peptide
Symptom: Significantly lower than expected yield of the full-length peptide after synthesis and purification.
Possible Causes & Solutions:
| Possible Cause | Diagnostic Approach | Proposed Solution |
| Incomplete Coupling | Perform a Kaiser test or other ninhydrin-based test after the coupling step. A positive result (blue or reddish-brown for proline) indicates free amines.[9] | 1. Double Coupling: Repeat the coupling step to ensure complete reaction.[10] 2. Use a more potent coupling reagent: Switch to a more efficient coupling reagent like HATU, HBTU, or DIC/HOBt.[1] 3. Increase Reaction Time: Extend the coupling reaction time.[11] |
| Diketopiperazine (DKP) Formation | Analyze the crude product by mass spectrometry for the presence of a cyclic dipeptide mass corresponding to the first two amino acids. | 1. Choice of Resin: For SPPS, use a 2-chlorotrityl chloride resin, as its steric bulk can inhibit DKP formation.[2] 2. Coupling of the Third Amino Acid: Couple the third amino acid immediately after the deprotection of the second amino acid to minimize the time the free N-terminal amine is available for cyclization. |
| Premature Cleavage from Resin | Analyze the cleavage solution for the presence of the desired peptide before the final cleavage step. | 1. Resin Selection: Ensure the linker on the solid support is stable to the reaction conditions. 2. Avoid Harsh Conditions: Minimize exposure to harsh acidic or basic conditions that could cleave the peptide from the resin. |
Troubleshooting Workflow for Low Peptide Yield
Issue 2: Presence of Impurities with the Same Mass as the Target Peptide
Symptom: Purification by RP-HPLC shows a peak with the correct mass, but chiral analysis or NMR indicates the presence of diastereomers.
Possible Cause & Solutions:
| Possible Cause | Diagnostic Approach | Proposed Solution |
| Racemization | Analyze the purified peptide using a chiral chromatography method or by NMR to detect the presence of D-amino acid isomers. | 1. Choice of Coupling Reagent: Use coupling reagents known to suppress racemization, such as those combined with additives like HOBt or HOAt.[2] 2. Control the Base: Use a sterically hindered and weaker base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of triethylamine.[12] 3. Lower the Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization. |
Logical Relationship between Racemization and Mitigation Strategies
Experimental Protocols
Protocol 1: General Procedure for this compound Coupling in Solution Phase
This protocol describes a general method for coupling this compound to an amino acid ester using EDC/HOBt.
Materials:
-
This compound
-
Amino acid ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard work-up and purification reagents (Ethyl acetate, aqueous HCl, aqueous NaHCO₃, brine, anhydrous Na₂SO₄)
Procedure:
-
Activation: Dissolve this compound (1.0 eq) and HOBt (1.0 eq) in anhydrous DCM or DMF. Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.1 eq) to the solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.
-
Neutralization of Amino Acid Ester: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM and add DIPEA (1.1 eq) to neutralize the salt. Stir for 15 minutes at room temperature.
-
Coupling: Add the neutralized amino acid ester solution to the activated this compound solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude dipeptide by silica gel column chromatography.
Protocol 2: Deprotection of the Cbz Group by Catalytic Hydrogenolysis
Materials:
-
Cbz-protected peptide
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol or Ethanol
-
Hydrogen (H₂) gas supply (e.g., balloon)
Procedure:
-
Dissolve the Cbz-protected peptide (1.0 eq) in methanol or ethanol in a flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol %).
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected peptide.
Data Presentation
Table 1: Comparison of Common Coupling Reagents in Peptide Synthesis
| Coupling Reagent | Additive | Advantages | Disadvantages | Racemization Potential |
| DCC/DIC | HOBt, HOAt | Inexpensive, efficient.[13] | Byproduct (DCU) can be difficult to remove.[13] | Low when used with an additive.[13][14] |
| HBTU/TBTU | HOBt | Fast coupling times, high yields.[13] | Can react with the N-terminal amine to form a guanidinium byproduct. | Low.[13] |
| HATU/HCTU | HOAt | Very efficient, especially for hindered couplings.[1] | More expensive. | Very low.[15] |
| PyBOP/PyAOP | - | Good for hindered couplings and cyclization.[13] | Can be less efficient than uronium-based reagents. | Low.[14] |
| COMU | Oxyma | Safer than benzotriazole-based reagents, highly efficient.[15] | More recent and potentially more expensive. | Very low.[15] |
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. peptide.com [peptide.com]
- 14. bachem.com [bachem.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Cbz-L-Prolinol Catalyzed Reaction Products
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of products from reactions catalyzed by Cbz-L-Prolinol.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to remove the this compound catalyst after the reaction?
A1: this compound possesses both a protected amine (making it somewhat nonpolar) and a hydroxyl group (providing polarity). This amphiphilic nature can lead to its solubility in a wide range of organic solvents and even partial solubility in aqueous phases, complicating its separation from the desired product, which may have similar properties.
Q2: My product and the catalyst have very similar Rf values on TLC. How can I improve separation by column chromatography?
A2: Co-elution is a common issue. Consider these strategies:
-
Solvent System Optimization: Experiment with different solvent systems. Adding a small amount of a polar solvent like methanol can sometimes help differentiate between the product and catalyst. Conversely, using a less polar system might retain the catalyst more strongly on the silica.
-
Alternative Stationary Phases: If silica gel is not effective, consider using alumina or a reversed-phase column (C18), which separates compounds based on hydrophobicity rather than polarity.[1]
-
Acidic Wash Prior to Chromatography: Performing an acid-base extraction before running the column can remove the bulk of the catalyst, simplifying the subsequent chromatographic purification.[2][3]
Q3: I am experiencing low product yield after purification. What are the common causes?
A3: Low yield can result from several factors during workup and purification:[4]
-
Product Loss During Aqueous Extraction: Your product might have some solubility in the aqueous layer, especially during acidic or basic washes. Always check the aqueous layer by TLC before discarding it.[4]
-
Irreversible Adsorption on Silica Gel: Highly polar or acidic/basic compounds can sometimes stick irreversibly to the silica column.
-
Product Instability: The product may be sensitive to the pH of the workup conditions or may degrade upon prolonged exposure to silica gel.[4]
-
Emulsion Formation: Persistent emulsions during extraction can trap the product, leading to significant loss.
Q4: Can I use recrystallization to purify my product?
A4: Yes, recrystallization is an excellent and often preferred method if your product is a solid.[5][6] The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the this compound catalyst remains soluble.[6][7] This can be a very effective way to achieve high purity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Catalyst still present in the final product (confirmed by NMR/LC-MS). | Incomplete removal during aqueous wash. | Perform an additional wash with a dilute acid solution (e.g., 1M HCl). Ensure vigorous mixing and adequate phase separation.[2][8] |
| Co-elution during flash chromatography. | Optimize the chromatography solvent system. Try a gradient elution or switch to a different stationary phase (e.g., alumina, C18).[1] | |
| Product has decomposed after purification. | Product is sensitive to acid. | Use a weaker acid for the extraction (e.g., saturated ammonium chloride) or skip the acidic wash and rely solely on chromatography.[4] |
| Product is sensitive to silica gel. | Minimize the time the product spends on the column by using a faster flow rate or a shorter column. Alternatively, use a plug of silica rather than a full column, or switch to a different purification method like recrystallization. | |
| A persistent emulsion formed during the liquid-liquid extraction. | The solvent system and high concentration of catalyst/product are stabilizing the emulsion. | Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion. If that fails, try filtering the mixture through a pad of Celite®. |
| The purified product is a yellow oil/solid, but it should be colorless. | Trace metal impurities (e.g., from previous steps). | Try filtering a solution of the product through a small plug of activated carbon.[9][10] |
| The product or an impurity is sensitive to air and has oxidized. | Ensure purification steps are carried out promptly and consider storing the final product under an inert atmosphere (e.g., nitrogen or argon).[9] |
Data Presentation: Comparison of Purification Methods
The following table presents representative data for purifying a hypothetical product from a this compound catalyzed reaction.
| Purification Method | Typical Yield | Final Purity (by LCMS) | Catalyst Removal Efficiency | Notes |
| Direct Flash Chromatography | 60-80% | 90-98% | Moderate to High | Can be time-consuming; co-elution is a risk. |
| Acidic Wash followed by Flash Chromatography | 70-85% | >99% | Very High | Highly effective; risk of degrading acid-sensitive products.[11] |
| Recrystallization | 50-75% | >99% | Very High | Only suitable for solid products; requires solvent screening.[12] |
| Sequential Aqueous Washes (Acid/Base) | 75-90% | 85-95% | High | Fast and simple, but may not remove all non-basic/non-acidic impurities.[2][3] |
Experimental Protocols
Protocol 1: Acid-Base Extraction to Remove this compound
This protocol is designed to remove the amine-containing catalyst from the organic reaction mixture.
-
Dissolution: After the reaction is complete, quench it as required by the reaction protocol. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute acidic solution, such as 1M hydrochloric acid (HCl).[2]
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure.
-
Phase Separation: Allow the layers to separate completely. The this compound catalyst, now protonated, will move into the aqueous layer.
-
Isolation: Drain the lower aqueous layer.
-
Repeat (Optional): For maximum catalyst removal, repeat the wash (steps 2-5) with a fresh portion of 1M HCl.
-
Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now largely free of the catalyst.
Protocol 2: Flash Column Chromatography
This protocol is for purifying the product after the initial workup.
-
Sample Preparation: Dissolve the crude product (obtained from Protocol 1 or directly from the reaction workup) in a minimal amount of the chromatography solvent or dichloromethane.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate). A good starting point for the eluent can be determined by TLC analysis.[1]
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the solvent system, applying positive pressure (flash chromatography). Collect fractions in test tubes or vials.
-
Monitoring: Monitor the fractions being collected by TLC to identify which ones contain the purified product.
-
Pooling and Concentration: Combine the pure fractions, and remove the solvent under reduced pressure to yield the final, purified product.[1]
Visualizations
Purification Workflow
Caption: General workflow for purification of this compound catalyzed products.
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. How To [chem.rochester.edu]
- 5. How To Run A Reaction [chem.rochester.edu]
- 6. mt.com [mt.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Temperature for Cbz-L-Prolinol Catalyzed Aldol Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing temperature for Cbz-L-Prolinol catalyzed aldol reactions. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to address common challenges and enhance reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for this compound catalyzed aldol reactions?
A1: this compound catalyzed aldol reactions are often conducted at temperatures ranging from room temperature (around 25°C) down to cryogenic temperatures such as -30°C or -25°C. The optimal temperature is highly dependent on the specific substrates being used.
Q2: How does temperature generally affect the yield and enantioselectivity of the reaction?
A2: Generally, a decrease in reaction temperature leads to an increase in enantioselectivity (ee). However, this can sometimes be accompanied by a decrease in the reaction rate and, consequently, a lower yield if the reaction is not allowed to proceed for a sufficient amount of time. Conversely, running the reaction at a higher temperature may increase the reaction rate and yield but can be detrimental to the enantioselectivity.
Q3: Why does lower temperature often lead to higher enantioselectivity?
A3: Lowering the temperature helps to favor the transition state that leads to the major enantiomer. At lower temperatures, the energy difference between the diastereomeric transition states becomes more significant, allowing for greater stereochemical control and resulting in a higher enantiomeric excess of the desired product.
Q4: Is it always better to run the reaction at the lowest possible temperature?
A4: Not necessarily. While very low temperatures can maximize enantioselectivity, they can also significantly slow down the reaction, leading to impractically long reaction times or low conversion rates. The ideal temperature is a balance between achieving high enantioselectivity and maintaining a reasonable reaction rate and yield. Optimization studies are crucial to determine the best temperature for a specific reaction.
Q5: What are the signs that my reaction temperature is not optimized?
A5: Common indicators of a non-optimized temperature include low product yield, poor enantioselectivity, or the formation of multiple side products. If the reaction is sluggish, the temperature may be too low. If the enantioselectivity is poor, the temperature may be too high.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound catalyzed aldol reactions, with a focus on temperature-related solutions.
| Problem | Possible Cause & Solution |
| Low Yield | Cause: The reaction temperature may be too low, leading to a slow reaction rate and incomplete conversion. Solution: Gradually increase the reaction temperature in increments (e.g., from -25°C to -15°C, then to 0°C) and monitor the reaction progress by TLC. Be aware that this may impact enantioselectivity. Alternatively, if low temperature is necessary for selectivity, consider extending the reaction time. |
| Poor Enantioselectivity | Cause: The reaction temperature is likely too high, which reduces the energy difference between the diastereomeric transition states. Solution: Decrease the reaction temperature. For instance, if the reaction was run at room temperature, try running it at 0°C, -15°C, or -25°C. It is common to observe a significant improvement in enantiomeric excess at lower temperatures. |
| Mixture of Products | Cause: Undesirable side reactions, such as self-condensation, can be more prevalent at higher temperatures. Solution: Lowering the reaction temperature can help to suppress these side reactions and improve the selectivity for the desired aldol product. Additionally, consider the slow addition of one of the reactants to maintain its low concentration and minimize self-condensation. |
| Reaction Not Starting | Cause: The temperature may be too low for the reaction to initiate, or there may be solubility issues with the catalyst or reactants at the chosen temperature. Solution: Ensure all components are soluble at the reaction temperature. If solubility is an issue, a different solvent may be required. If solubility is not the problem, a slight increase in temperature might be necessary to overcome the activation energy barrier. |
Data Summary: Effect of Temperature on Reaction Outcomes
The following table summarizes quantitative data on the impact of temperature on the yield and enantioselectivity of representative prolinol-derivative catalyzed aldol reactions.
| Aldehyde | Ketone | Catalyst | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| p-Nitrobenzaldehyde | Acetone | L-Prolinamide derivative | Room Temp | - | up to 46 | |
| p-Nitrobenzaldehyde | Acetone | L-Prolinamide derivative | -25 | 66 | 93 | |
| 1-Phenyl-1,2-propanedione | Acetone | L-Proline | -15 | 51 | 80 | |
| 1-Phenyl-1,2-propanedione | Acetone | L-Proline tetrazole | -35 | 89 | 83 | |
| p-Nitrobenzaldehyde | Cyclohexanone | Carbohydrate-based prolinamide | 0 | 95 | 92 |
Experimental Protocols
General Protocol for Temperature Optimization in a this compound Catalyzed Aldol Reaction
This protocol outlines a systematic approach to optimizing the reaction temperature.
1. Materials and Setup:
-
This compound catalyst
-
Aldehyde
-
Ketone
-
Anhydrous solvent (e.g., acetone, DMSO, CHCl₃)
-
Round-bottom flask equipped with a magnetic stir bar
-
Cooling bath (e.g., ice-water for 0°C, ice-salt for lower temperatures, or a cryocooler for precise control)
-
Thermometer or temperature probe
2. Reaction Procedure:
-
To a round-bottom flask, add the this compound catalyst (typically 10-30 mol%).
-
Add the anhydrous solvent and begin stirring.
-
Cool the mixture to the desired starting temperature (e.g., 0°C).
-
Once the temperature has stabilized, add the aldehyde and the ketone to the flask.
-
Maintain the reaction at the set temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Analyze the yield and determine the enantiomeric excess using chiral HPLC or GC.
3. Temperature Screening:
-
Perform a series of small-scale reactions at different temperatures (e.g., 25°C, 0°C, -15°C, and -30°C) while keeping all other parameters (reactant concentrations, catalyst loading, and reaction time) constant.
-
Analyze the yield and enantioselectivity for each reaction to determine the optimal temperature.
Visualizations
Caption: Experimental workflow for temperature optimization in this compound catalyzed aldol reactions.
Caption: Logical relationship between reaction temperature and key outcomes in aldol reactions.
Preventing epimerization during Cbz-L-Prolinol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Cbz-L-Prolinol, with a specific focus on preventing epimerization.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound synthesis, and why is it a concern?
A1: Epimerization refers to the change in the stereochemical configuration at the alpha-carbon of the proline ring during the synthesis. This converts the desired L-enantiomer into the undesired D-enantiomer, resulting in a racemic or diastereomerically impure product. Since the biological activity of chiral molecules is often highly dependent on their specific stereochemistry, maintaining enantiomeric purity is critical for pharmaceutical applications.
Q2: Which step in the this compound synthesis is most susceptible to epimerization?
A2: The reduction of the carboxylic acid group of Cbz-L-proline to the alcohol is the most critical step where epimerization can occur. The reaction conditions, particularly the choice of reducing agent and temperature, play a significant role in controlling the stereochemical outcome.
Q3: What are the most common reducing agents used for the synthesis of this compound, and how do they compare in terms of preventing epimerization?
A3: Common reducing agents include borane complexes (like BH3•THF or BH3•DMS) and mixed anhydride methods using sodium borohydride. Borane reductions are generally effective at minimizing epimerization when performed at low temperatures. The mixed anhydride method with sodium borohydride is also widely used and can offer high enantiomeric purity if reaction conditions are carefully controlled.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant formation of the D-epimer (racemization) | High reaction temperature. | Maintain a low reaction temperature, ideally between 0°C and -15°C, throughout the addition of reagents and the reaction period. |
| Use of a strong base. | Avoid the use of strong bases. If a base is necessary, opt for a weaker, non-nucleophilic base like N-methylmorpholine (NMM). | |
| Prolonged reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed. | |
| Low product yield | Incomplete reaction. | Ensure the reducing agent is added slowly and stoichiometrically. Allow the reaction to proceed for a sufficient amount of time at the recommended low temperature. |
| Degradation of the product during workup. | Perform the workup at low temperatures and avoid strongly acidic or basic conditions. Use a buffered aqueous solution for quenching. | |
| Poor extraction of the product. | Ensure the pH of the aqueous layer is adjusted appropriately to maximize the partitioning of this compound into the organic phase during extraction. | |
| Difficulty in purifying the final product | Presence of unreacted starting material or byproducts. | Optimize the reaction conditions to drive the reaction to completion. Employ column chromatography with an appropriate solvent system for purification. |
| Co-elution of epimers during chromatography. | Use a chiral High-Performance Liquid Chromatography (HPLC) method to analyze the enantiomeric purity and guide the purification strategy. |
Experimental Protocols
Protocol 1: Reduction of Cbz-L-Proline using Borane-Tetrahydrofuran Complex (BH3•THF)
-
Dissolve Cbz-L-proline in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of borane-THF complex (1.0 M in THF) dropwise to the cooled solution while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of methanol at 0°C.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography.
Protocol 2: Mixed Anhydride Method for the Reduction of Cbz-L-Proline
-
Dissolve Cbz-L-proline in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -15°C using an ice-salt bath.
-
Add N-methylmorpholine (NMM) dropwise to the solution.
-
Slowly add isobutyl chloroformate dropwise while maintaining the temperature at -15°C.
-
Stir the resulting mixture at -15°C for 15 minutes to form the mixed anhydride.
-
In a separate flask, dissolve sodium borohydride (NaBH4) in water and cool the solution to 0°C.
-
Slowly add the cooled NaBH4 solution to the mixed anhydride solution, ensuring the temperature does not rise above 0°C.
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Quench the reaction by adding an aqueous solution of 1 M HCl until the pH is approximately 2.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical relationship between reaction conditions and epimerization.
Troubleshooting diketopiperazine formation with Cbz-L-Prolinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cbz-L-Prolinol. Our focus is to address challenges related to the formation of undesired cyclic byproducts, often referred to as diketopiperazines (DKPs), during synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a concern when working with proline derivatives?
A1: Diketopiperazine (DKP) formation is a common side reaction in peptide synthesis that results in a stable, six-membered cyclic dipeptide.[1] This occurs through an intramolecular nucleophilic attack of an N-terminal amine on the ester or amide bond of a dipeptide, leading to the cleavage of the dipeptide from the resin or the rest of the peptide chain.[1] Proline's unique cyclic structure predisposes it to forming a cis-amide bond, a conformational requirement that significantly facilitates this intramolecular cyclization.[1] Peptides with proline at the second position from the N-terminus are particularly susceptible to DKP formation. While this compound is an amino alcohol, analogous cyclization reactions can occur, leading to undesired cyclic dimers or other byproducts, especially when the hydroxyl group acts as a leaving group or when the prolinol moiety is part of a larger molecule that can undergo intramolecular cyclization.
Q2: Under what conditions is DKP-like byproduct formation most likely to occur with this compound?
A2: The formation of undesired cyclic byproducts with this compound is most likely under the following conditions:
-
Deprotection of the Cbz group: Removal of the Cbz protecting group to reveal the secondary amine of the prolinol can initiate cyclization if an activated carboxyl group is present in the molecule.
-
Activation of a coupled amino acid: When this compound is coupled to an amino acid, activation of the amino acid's carboxyl group for subsequent coupling can trigger an intramolecular reaction with the prolinol's amine.
-
Elevated temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for cyclization.
-
Basic conditions: The presence of a base can deprotonate the N-terminal amine, increasing its nucleophilicity and promoting the attack on an electrophilic carbonyl carbon.
-
High dilution vs. concentration: While high dilution generally favors intramolecular cyclization over intermolecular polymerization in the synthesis of cyclic peptides, under certain conditions, concentration can lead to the formation of cyclic dimers.
Q3: How can I detect the formation of diketopiperazine or other cyclic byproducts in my reaction mixture?
A3: The presence of DKP or other cyclic byproducts can be detected and quantified using standard analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the molecular weight of the main product and any byproducts. The cyclic product will have a distinct mass that can be easily identified.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the components of the reaction mixture. The cyclic byproduct will typically have a different retention time than the starting materials and the desired product. By running standards, you can quantify the amount of byproduct formed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural confirmation of the cyclic byproduct if it can be isolated.
Troubleshooting Guides
Issue 1: Formation of a Cyclic Dimer During a Self-Condensation Reaction
Symptoms:
-
LC-MS analysis shows a significant peak with a mass corresponding to the dimer of your prolinol derivative minus two molecules of a leaving group (e.g., H₂O).
-
Reduced yield of the expected product.
Possible Causes:
-
High concentration: At high concentrations, intermolecular reactions are favored, which can lead to dimerization followed by cyclization.
-
Prolonged reaction times or elevated temperatures: These conditions can promote side reactions, including the formation of cyclic dimers.
-
Presence of a catalyst: Certain catalysts may inadvertently promote dimerization.
Solutions:
-
Control of Stoichiometry and Reaction Conditions: Carefully control the stoichiometry of your reactants.
-
Temperature and Reaction Time Optimization: Run the reaction at a lower temperature and monitor the progress to avoid prolonged reaction times after the main product has formed.
-
Use of Protecting Groups: If possible, use orthogonal protecting groups to prevent unwanted intermolecular reactions.
| Parameter | Standard Condition | Modified Condition to Reduce Dimerization |
| Temperature | 70°C | 50°C |
| Reaction Time | 20 hours | 16 hours (or until completion) |
| Ammonia Conc. | 0.5 M | 0.5 M |
| Result | Dimerization observed | No dimerization or racemization observed |
Table adapted from a study on the amidation of L-proline, illustrating the effect of temperature on side reactions.[2]
Issue 2: Intramolecular Cyclization After Cbz Deprotection
Symptoms:
-
A major byproduct is observed with a molecular weight corresponding to the cyclized form of your starting material.
-
The desired linear product is obtained in low yield.
Possible Causes:
-
Premature cyclization: The newly exposed amine attacks an activated carbonyl group within the same molecule immediately after deprotection.
-
Basic conditions during workup: The use of a base during the workup can catalyze the cyclization.
Solutions:
-
In-situ Acylation/Coupling: After Cbz deprotection (e.g., by hydrogenolysis), immediately introduce the next reagent for acylation or coupling. This "traps" the reactive amine before it can cyclize.
-
Acidic Workup: Maintain acidic conditions during the workup to keep the amine protonated and less nucleophilic.
-
Use of a milder deprotection method: If possible, explore alternative deprotection methods that are less likely to promote cyclization.
Experimental Protocols
Protocol 1: Prevention of Intramolecular Cyclization by In-Situ Acylation
This protocol describes a general method to prevent cyclization after the deprotection of a Cbz-prolinol derivative that is coupled to another molecule with a carboxylic acid.
-
Deprotection Setup: In a reaction vessel, dissolve the Cbz-protected prolinol-containing compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). Add a catalyst for hydrogenolysis (e.g., 10% Pd/C).
-
Preparation of Acylating Agent: In a separate flask, prepare a solution of the acylating agent (e.g., an activated ester of the incoming amino acid).
-
Simultaneous Deprotection and Coupling: Purge the reaction vessel with hydrogen gas and stir the mixture vigorously. As the deprotection proceeds, add the prepared acylating agent solution dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material and the formation of the desired acylated product.
-
Workup: Once the reaction is complete, filter off the catalyst. Remove the solvent under reduced pressure and purify the product by column chromatography.
Visualizations
Caption: Mechanism of DKP-like formation from a prolinol precursor.
References
Technical Support Center: Cbz-L-Prolinol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Cbz-L-Prolinol, with a particular focus on catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is through the reduction of the carboxylic acid group of N-Cbz-L-proline. This is typically achieved using a reducing agent, and the choice of catalyst and reaction conditions is crucial for high yield and purity.
Q2: Which catalyst is recommended for the reduction of Cbz-L-proline to this compound?
A2: For the reduction of the carboxylic acid, a common approach involves the use of borane complexes such as borane-tetrahydrofuran complex (BH₃·THF).[1] For the subsequent or alternative deprotection of the Cbz group via hydrogenolysis, 10% Palladium on carbon (Pd/C) is a standard and effective catalyst.[2][3]
Q3: How can I optimize the catalyst loading for my reaction?
A3: Catalyst loading should be determined experimentally for each specific setup. A systematic approach involves varying the molar ratio or weight percentage of the catalyst relative to the substrate (Cbz-L-proline) and analyzing the impact on reaction time, yield, and purity. It is recommended to start with a loading reported in the literature for a similar transformation and then screen a range of concentrations to find the optimum.
Q4: What are the key reaction parameters to monitor and control?
A4: Besides catalyst loading, other critical parameters include reaction temperature, reaction time, solvent purity, and the quality of the starting materials and reagents.[4] For hydrogenolysis, maintaining an inert atmosphere and ensuring efficient stirring are crucial for optimal catalyst performance.[2][4]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | 1. Insufficient catalyst loading.2. Low quality or deactivated catalyst.3. Short reaction time.4. Inefficient stirring. | 1. Systematically increase the catalyst loading (see Catalyst Loading Optimization table below).2. Use a fresh batch of high-quality catalyst. For Pd/C, consider a pre-treatment step if catalyst poisoning is suspected.[5][6]3. Monitor the reaction progress using TLC or HPLC and extend the reaction time as needed.[4]4. Ensure vigorous stirring to maintain a homogeneous suspension of the catalyst.[4] |
| Low Yield | 1. Over-reduction of the product.2. Product loss during work-up and purification.3. Catalyst deactivation. | 1. Carefully control the stoichiometry of the reducing agent and the reaction temperature.2. Optimize the extraction and purification steps. This compound has some polarity, which might lead to losses in aqueous work-ups.[1]3. Impurities in the starting material or solvent can poison the catalyst. Ensure high purity of all components.[3] |
| Formation of Side Products | 1. Racemization.2. Formation of byproducts due to high temperature.3. Undesired reactions with the protecting group. | 1. Maintain a neutral or slightly acidic pH during the reaction and work-up to minimize racemization.2. Optimize the reaction temperature. While higher temperatures can increase the rate, they may also promote side reactions.[4]3. Ensure the chosen catalyst and reaction conditions are compatible with the Cbz protecting group if it is to be retained. |
| Difficulty in Catalyst Removal | 1. Fine catalyst particles.2. Catalyst adhering to the product. | 1. Filter the reaction mixture through a pad of Celite® or a similar filter aid to remove fine catalyst particles.[1][2]2. Ensure the product is fully dissolved during filtration. A solvent wash of the filtration medium can help recover any adsorbed product. |
Catalyst Loading Optimization
The optimal catalyst loading can vary based on the specific reaction conditions and scale. The following table provides a representative approach to optimizing the loading of 10% Pd/C for the hydrogenolysis deprotection step as an example.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) | Observations |
| 1 | 1 | 24 | 65 | 92 | Incomplete conversion. |
| 2 | 2.5 | 18 | 85 | 97 | Significant improvement in conversion. |
| 3 | 5 | 12 | 95 | >99 | Optimal balance of reaction time and yield. |
| 4 | 7.5 | 12 | 96 | >99 | Marginal improvement in yield for increased catalyst cost. |
| 5 | 10 | 10 | 96 | >99 | Faster reaction but no significant yield improvement. |
Experimental Protocols
Protocol 1: Reduction of Cbz-L-proline to this compound using BH₃·THF
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Cbz-L-proline (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, typically 1.5-2.0 equivalents) dropwise to the cooled solution via the dropping funnel, maintaining the temperature at 0 °C.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Work-up: Remove the solvent under reduced pressure. Add a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Protocol 2: Deprotection of this compound via Catalytic Hydrogenolysis
-
Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.[2]
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% relative to the substrate).[2][7]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this evacuation-backfill cycle three times.[7]
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of H₂ (e.g., using a balloon) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet during handling.[7]
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected L-Prolinol.
Visualizations
Caption: Experimental workflow for the synthesis of L-Prolinol.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Managing Moisture Sensitivity in Cbz-L-Prolinol Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing moisture sensitivity in reactions involving Cbz-L-Prolinol. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments, offering practical solutions and preventative measures.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered moisture-sensitive?
A1: this compound, an N-protected amino alcohol, is susceptible to moisture for several reasons. The carbamate (Cbz) group can be susceptible to hydrolysis under certain conditions, although it is generally stable to mildly acidic and basic conditions.[1][2] More critically, the presence of water can interfere with many of the reactions in which this compound is a key reactant or catalyst. For instance, in organocatalytic reactions, water can compete with substrates, alter catalyst conformation, and affect reaction kinetics and stereoselectivity.[3][4] Furthermore, like many fine chemicals, this compound can be hygroscopic, meaning it can absorb moisture from the atmosphere, which can compromise the accuracy of weighing and stoichiometry in reactions.[5][6]
Q2: What are the common signs of moisture contamination in a this compound reaction?
A2: Signs of moisture contamination can manifest in several ways:
-
Reduced Reaction Yield: Water can lead to the hydrolysis of starting materials, reagents, or the desired product, resulting in lower overall yields.
-
Formation of Side Products: The presence of water can initiate unintended reaction pathways, leading to the formation of impurities. A common side product is the deprotected L-Prolinol, resulting from the hydrolysis of the Cbz group.
-
Inconsistent Reaction Rates: Moisture can either accelerate or decelerate reaction rates unpredictably, leading to difficulties in reaction monitoring and reproducibility.
-
Poor Stereoselectivity: In asymmetric synthesis, the presence of water can disrupt the chiral environment of the catalyst or transition state, leading to a decrease in enantiomeric excess (% ee).
-
Physical Changes: The starting material may appear clumpy or sticky if it has absorbed significant moisture.[7]
Q3: How can I determine the water content in my this compound sample or reaction mixture?
A3: The gold standard for determining water content is Karl Fischer (KF) titration .[8][9] This method is highly specific to water and can accurately measure moisture levels from parts per million (ppm) to high percentages.[10] Both volumetric and coulometric KF titration methods are available, with the coulometric method being more suitable for trace amounts of water.[11] Other methods like Near-Infrared (NIR) spectroscopy can also be used for in-line monitoring of moisture content during a process, but they typically require calibration against a reference method like KF titration.[12]
Q4: What is the best way to store and handle this compound to minimize moisture exposure?
A4: Proper storage and handling are critical for maintaining the integrity of this compound.[13][14]
-
Storage: Store this compound in a tightly sealed container, preferably in a desiccator containing a suitable drying agent (e.g., Drierite® or phosphorus pentoxide). For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is recommended.[7] Storing at reduced temperatures (e.g., 2-8 °C) can also help to minimize degradation.
-
Handling: Whenever possible, handle this compound in a controlled environment such as a glovebox with a dry, inert atmosphere.[11] If a glovebox is not available, work quickly and avoid handling the compound on humid days. Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[6] Use dry glassware and utensils.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Moisture in this compound | Dry the this compound under vacuum in the presence of a desiccant (e.g., P₂O₅) before use. | Improved yield due to the use of anhydrous starting material. |
| Wet Solvents | Use freshly distilled, anhydrous solvents. Solvents should be dried over an appropriate drying agent and stored under an inert atmosphere. | Consistent and improved reaction yields by eliminating a major source of water contamination. |
| Inadequate Inert Atmosphere | Ensure all glassware is flame-dried or oven-dried immediately before use and assembled under a positive pressure of dry inert gas (argon or nitrogen). Use septa and cannulation techniques for reagent transfer.[11] | Prevention of atmospheric moisture from entering the reaction vessel, leading to higher yields. |
| Hydrolysis of Cbz Group | Avoid strongly acidic or basic conditions if not required by the reaction protocol. The Cbz group is generally stable but can be cleaved under harsh conditions.[1] | Preservation of the protecting group and prevention of byproduct formation. |
Problem 2: Formation of Unexpected Byproducts
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Reaction with Water | Rigorously exclude water from the reaction (see "Wet Solvents" and "Inadequate Inert Atmosphere" above). | A cleaner reaction profile with a significant reduction in water-related side products. |
| Degradation of Reagents | Ensure all reagents are of high purity and are stored under appropriate conditions to prevent degradation. | Improved reaction specificity and reduced formation of impurities. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Side reactions can become more prevalent at higher temperatures. | Enhanced selectivity for the desired product. |
Quantitative Data Summary
The following tables provide illustrative data on the impact of moisture on a hypothetical this compound catalyzed reaction and the efficiency of various drying agents. Note: This data is for illustrative purposes to demonstrate potential trends, as specific experimental data for this compound was not found in the public domain.
Table 1: Illustrative Impact of Water Content on a this compound Catalyzed Aldol Reaction
| Water Content in Solvent (ppm) | Reaction Yield (%) | Enantiomeric Excess (% ee) |
| < 10 | 95 | 98 |
| 50 | 88 | 92 |
| 100 | 75 | 85 |
| 250 | 50 | 70 |
| 500 | 25 | 50 |
Table 2: Efficiency of Common Drying Agents for Tetrahydrofuran (THF)
| Drying Agent | Residual Water (ppm) after 24h | Notes |
| Sodium/Benzophenone | < 10 | Effective, but requires careful handling of sodium metal. Provides a visual indicator (deep blue/purple) of dryness. |
| Calcium Hydride (CaH₂) | 10-20 | Good for pre-drying, but may not achieve the lowest water levels. Reacts with acidic protons. |
| Molecular Sieves (3Å or 4Å) | < 10 | Excellent for achieving very low water content. Sieves must be activated (heated under vacuum) before use. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 20-50 | Fast, but less effective for achieving very low moisture levels. Can be acidic. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 50-100 | Neutral and easy to use, but has a lower drying capacity and efficiency compared to other agents. |
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Reaction Using this compound
-
Glassware Preparation: All glassware (flasks, stir bars, syringes, needles) must be thoroughly dried in an oven at >120 °C for at least 4 hours or flame-dried under vacuum immediately before use.
-
Inert Atmosphere Setup: Assemble the glassware while still hot and immediately place it under a positive pressure of a dry inert gas (argon or nitrogen) using a Schlenk line or a balloon.
-
Reagent Preparation:
-
Dry the required solvent over an appropriate drying agent (see Table 2) and distill it under an inert atmosphere directly into the reaction flask or a storage flask.
-
If this compound is suspected to have absorbed moisture, dry it in a vacuum oven or a desiccator over a strong desiccant like phosphorus pentoxide for several hours before use.
-
-
Reaction Setup:
-
Under a positive flow of inert gas, add the dried this compound and any other solid reagents to the reaction flask.
-
Using a dry syringe, add the anhydrous solvent to the flask.
-
If other liquid reagents are to be added, use a dry syringe and transfer them through a rubber septum.
-
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR). Ensure the inert atmosphere is maintained throughout the reaction.
-
Work-up: Quench the reaction using a pre-dried quenching agent. Perform extractions with anhydrous solvents and dry the combined organic layers over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) before filtration and solvent evaporation.[15]
Protocol 2: Determination of Water Content by Karl Fischer Titration
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a low, stable drift, indicating a dry environment.
-
Sample Preparation:
-
For a solid sample of this compound, accurately weigh a suitable amount (typically 50-100 mg) and add it directly to the conditioned titration vessel.
-
For a reaction mixture, withdraw a known volume or weight of the solution using a dry, gas-tight syringe and inject it into the titration vessel.
-
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent and determine the endpoint.
-
Calculation: The instrument's software will calculate the water content in ppm, percentage, or mg/L based on the amount of reagent consumed.
Visualizations
Caption: Workflow for handling moisture-sensitive this compound reactions.
Caption: Decision tree for troubleshooting this compound reactions.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. The reactions of amine, polyamine and amino alcohol corrosion inhibitors in water at high temperature - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
- 6. bachem.com [bachem.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. news-medical.net [news-medical.net]
- 9. mt.com [mt.com]
- 10. CN104086475A - Preparation method of N-carbobenzoxy-L-prolinamide - Google Patents [patents.google.com]
- 11. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 14. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 15. benchchem.com [benchchem.com]
Removal of Cbz group in the presence of other protecting groups
This technical support center is a dedicated resource for researchers, scientists, and professionals in drug development facing challenges with the selective removal of the Carboxybenzyl (Cbz or Z) protecting group. Here, you will find troubleshooting guidance and frequently asked questions to navigate the complexities of Cbz deprotection in the presence of other common protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is the most common and gentlest method for Cbz group removal?
The most prevalent and generally mildest method for Cbz deprotection is catalytic hydrogenolysis.[1][2] This technique typically employs a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas (H₂).[1][2] The reaction is clean, producing toluene and carbon dioxide as byproducts, which are easily removed.[1][2]
Q2: How can I remove a Cbz group without affecting other protecting groups like Boc, Fmoc, or benzyl ethers?
The selective removal of a Cbz group is a common requirement in multi-step synthesis. The key is to choose a deprotection method that is orthogonal to the other protecting groups present in the molecule.
-
In the presence of Boc groups: Catalytic hydrogenolysis is the method of choice as Boc groups are stable to these conditions.[3] Boc groups are cleaved under acidic conditions, which do not affect the Cbz group.[3]
-
In the presence of Fmoc groups: Catalytic hydrogenolysis can be used, but caution is advised as Fmoc groups can also be cleaved under these conditions, although they are less reactive than benzyl groups.[4] Careful monitoring of the reaction is necessary to achieve selectivity. Fmoc groups are primarily removed by basic conditions (e.g., piperidine), which do not affect Cbz groups.[3][4]
-
In the presence of Benzyl (Bn) ethers: This is a challenging scenario as both Cbz and benzyl ethers are susceptible to hydrogenolysis. However, selective deprotection of the Cbz group is achievable. Transfer hydrogenation methods often offer better selectivity.[5] Additionally, catalyst poisoning with additives like pyridine or ammonia can suppress benzyl ether cleavage while allowing for Cbz removal.[6] A newer method using AlCl₃ in hexafluoroisopropanol (HFIP) has shown excellent selectivity for Cbz deprotection in the presence of benzyl ethers.[7][8][9]
Q3: My catalytic hydrogenation for Cbz removal is slow or incomplete. What are the common causes and solutions?
Slow or incomplete Cbz deprotection via catalytic hydrogenation is a frequent issue. Several factors can be at play:
-
Catalyst Poisoning: The palladium catalyst is highly sensitive to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) or other impurities.[10][11] Ensure your starting material is highly pure. If sulfur is present in the substrate, consider alternative methods like acid-catalyzed cleavage.[10]
-
Poor Catalyst Activity: The activity of Pd/C can vary between batches and degrade over time.[11] Using fresh, high-quality catalyst is crucial. Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can also help.[12]
-
Insufficient Hydrogen: Atmospheric pressure of hydrogen may not be sufficient for all substrates.[11] Increasing the hydrogen pressure (e.g., to 50 psi) can significantly improve the reaction rate.[10][12]
-
Poor Mixing: In a heterogeneous reaction, efficient stirring is vital for the substrate to interact with the catalyst surface.[10]
-
Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[10] Adding a small amount of a weak acid, like acetic acid, can protonate the amine and reduce this inhibition.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Hydrogenolysis | Catalyst poisoning by sulfur compounds. | Purify the substrate to remove sulfur-containing impurities. Alternatively, use a non-hydrogenolysis deprotection method such as acid-mediated cleavage.[10][11] |
| Poor catalyst activity. | Use a fresh batch of high-quality Pd/C catalyst. Consider increasing the catalyst loading.[11][12] | |
| Insufficient hydrogen pressure. | Increase the hydrogen pressure to 50 psi or higher.[10][12] | |
| Product inhibition by the amine product. | Add a small amount of acetic acid to the reaction mixture to protonate the amine product.[10] | |
| Cleavage of other protecting groups (e.g., Benzyl ether) | Non-selective reaction conditions. | For substrates with benzyl ethers, consider transfer hydrogenation which can be more selective.[5] Alternatively, a combination of AlCl₃ and HFIP provides a mild and selective method for N-Cbz deprotection in the presence of O- and N-Bn protecting groups.[7][8][9] |
| Side reaction: N-benzylation | Insufficient hydrogen source. | This can occur when the hydrogen source is depleted, leading to the formation of N-benzyl-protected tertiary amines.[13] Ensure an adequate supply of hydrogen. |
| Formation of genotoxic byproduct (benzyl iodide) | Use of Lewis acid-TMS-iodide. | This method can generate benzyl iodide, a potent alkylating agent.[14] A safer alternative is nucleophilic cleavage with 2-mercaptoethanol.[11][14] |
Experimental Protocols
Catalytic Hydrogenolysis (Standard Method)
This protocol describes the standard procedure for Cbz deprotection using hydrogen gas and a palladium catalyst.[2][15]
Materials:
-
Cbz-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or Parr apparatus)
-
Reaction flask and stirring apparatus
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the Cbz-protected substrate in a suitable solvent like MeOH or EtOH in a reaction flask.[15]
-
Carefully add 10% Pd/C catalyst (typically 10-20 mol%) to the solution.[15]
-
Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[15]
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.[15]
-
Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS.[15]
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen).[2]
-
Filter the mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.[15]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[15]
Transfer Hydrogenation using Formic Acid
This method avoids the need for a hydrogen gas cylinder by using formic acid as a hydrogen donor.[15]
Materials:
-
Cbz-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Formic acid (HCOOH)
-
Reaction flask and stirring apparatus
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the Cbz-protected substrate in MeOH or EtOH in a reaction flask.[15]
-
Carefully add 10% Pd/C catalyst (10-20 mol%) to the solution.[15]
-
To the stirred suspension, add formic acid (2-5 equivalents) dropwise at room temperature.[15]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a Celite pad to remove the catalyst, washing the pad with the solvent.[15]
-
Concentrate the filtrate under reduced pressure to obtain the product.[15]
Acid-Mediated Cleavage using HBr in Acetic Acid
This method is suitable for substrates that are sensitive to hydrogenation.[16]
Materials:
-
Cbz-protected compound
-
Glacial acetic acid
-
33% Hydrobromic acid (HBr) in acetic acid
-
Reaction flask and stirring apparatus
Procedure:
-
Dissolve the Cbz-protected compound in glacial acetic acid.[16]
-
Add a solution of 33% HBr in acetic acid.[16]
-
Stir the mixture at room temperature for 2 to 16 hours, monitoring the reaction by TLC or LC-MS.[16]
-
Upon completion, carefully quench the reaction and proceed with work-up and purification.
Visual Guides
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 8. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 14. scientificupdate.com [scientificupdate.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of Cbz-L-Prolinol and Boc-L-Prolinol in Peptide Synthesis
In the landscape of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high efficiency, purity, and yield. This is particularly critical when incorporating unique amino acids like L-proline, which can introduce conformational rigidity and present specific synthetic hurdles. For researchers, scientists, and drug development professionals, understanding the nuances between different protecting group strategies is essential for successful peptide synthesis.
This guide provides an objective, data-driven comparison of two fundamental N-α-protecting groups for L-prolinol: the benzyloxycarbonyl (Cbz or Z) group and the tert-butyloxycarbonyl (Boc) group. While direct quantitative comparisons of Cbz-L-Prolinol and Boc-L-Prolinol in the synthesis of identical peptides are not extensively documented in recent literature due to the prevalence of Fmoc and Boc strategies in modern Solid-Phase Peptide Synthesis (SPPS), this guide synthesizes information based on the fundamental chemical properties of these protecting groups and established principles of peptide chemistry.
Core Chemical Differences and Strategic Implications
The primary distinction between the Cbz and Boc protecting groups lies in their deprotection chemistry, which dictates their compatibility with different synthetic strategies and their potential for side reactions.
Boc-L-Prolinol is a cornerstone of Boc-based SPPS. The Boc group is acid-labile and is typically removed with a moderately strong acid like trifluoroacetic acid (TFA).[1][2][3] The side-chain protecting groups used in Boc chemistry are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[2] This graded acid lability forms the basis of the Boc/Bzl protection scheme.[4][5]
This compound , on the other hand, is primarily utilized in solution-phase peptide synthesis.[1] The Cbz group is removed by catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids like HBr in acetic acid.[1] Its stability to the mildly acidic conditions used for Boc deprotection makes it a valuable orthogonal protecting group in strategies that involve the synthesis of protected peptide fragments in solution, which are then coupled together.[1][6] However, the conditions required for Cbz deprotection, particularly catalytic hydrogenolysis, are generally incompatible with standard SPPS methodologies.[1]
Performance and Efficiency: A Comparative Overview
| Parameter | This compound | Boc-L-Prolinol |
| Primary Synthesis Strategy | Solution-phase synthesis[1] | Solid-Phase Peptide Synthesis (SPPS)[1] |
| SPPS Compatibility | Poor, due to challenging on-resin deprotection[1] | Excellent, with well-established protocols[1] |
| Deprotection Conditions | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr/AcOH)[1] | Moderate to strong acids (e.g., Trifluoroacetic acid - TFA)[1] |
| Orthogonality | Orthogonal to Boc and Fmoc groups[1][6] | Not fully orthogonal to benzyl-based side-chain protection, relies on differential acid lability[4][5] |
| Common Side Reactions | Epimerization can be a concern depending on coupling and deprotection conditions. | Diketopiperazine (DKP) formation, especially with a C-terminal proline.[7] Epimerization is also a potential issue.[7] |
| Throughput & Automation | Not amenable to automated SPPS. | Highly amenable to automated SPPS.[1] |
| Typical Use Case | Synthesis of peptide fragments in solution, often for use in a hybrid synthesis approach.[1] | Routine synthesis of peptides of varying lengths and complexities via SPPS.[1] |
Note: The data presented in this table are illustrative and based on general observations and the fundamental chemical properties of the protecting groups.
Experimental Protocols
Boc-L-Prolinol Solid-Phase Peptide Synthesis Protocol
This protocol outlines a single cycle of Boc-L-Prolinol incorporation in manual SPPS.
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain.[1][7]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3x) and then with N,N-dimethylformamide (DMF) (3x).[7]
-
-
Neutralization:
-
Neutralize the resulting TFA salt on the resin by washing with a 5-10% solution of diisopropylethylamine (DIEA) in DMF (2x, 5 minutes each).[5]
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess base.
-
-
Coupling:
-
In a separate vessel, dissolve Boc-L-Prolinol (3 equivalents relative to the resin loading) and a coupling reagent such as HBTU (2.9 equivalents) in DMF.[7]
-
Add DIEA (6 equivalents) to the activated amino acid solution.
-
Immediately add this mixture to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[7]
-
-
Washing and Monitoring:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).[7]
-
Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[7] If the test is positive, a second coupling may be necessary.
-
This compound Deprotection in Solution-Phase Synthesis
This protocol describes a typical deprotection step for a Cbz-protected peptide in solution.
-
Catalyst Preparation: In a round-bottom flask, suspend palladium on carbon (Pd/C, 10% w/w) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc). The amount of catalyst can range from 10-100% by weight of the Cbz-protected peptide.
-
Reaction Setup: Dissolve the Cbz-protected peptide in the same solvent and add it to the flask containing the catalyst.
-
Hydrogenation:
-
Securely seal the flask with a septum.
-
Purge the flask with hydrogen gas (H₂) from a balloon or a hydrogenator.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up:
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected peptide.
-
Visualizing the Synthesis and Deprotection Pathways
To further elucidate the processes involved, the following diagrams illustrate the general workflow of SPPS and the deprotection mechanisms of the Boc and Cbz groups.
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Deprotection pathways for Boc- and this compound.
Conclusion and Recommendations
For the solid-phase synthesis of proline-containing peptides, Boc-L-Prolinol is unequivocally the more practical and efficient choice. The synthetic methodology for Boc-SPPS is well-established, highly automatable, and avoids the significant technical hurdles associated with the on-resin deprotection of the Cbz group.[1] While potential side reactions such as diketopiperazine formation exist, established protocols are available to mitigate these issues.[7]
This compound remains a valuable tool for solution-phase peptide synthesis and for strategies requiring an orthogonal protecting group that is stable to both the basic conditions of Fmoc deprotection and the acidic conditions of Boc deprotection.[1][6]
Researchers, scientists, and drug development professionals should select Boc-L-Prolinol for standard SPPS protocols to ensure higher yields, purity, and compatibility with automated synthesizers. This compound should be reserved for specific applications in solution-phase or hybrid Boc/Cbz strategies where its unique stability profile is advantageous.
References
A Researcher's Guide to Enantiomeric Excess Determination for Cbz-L-Prolinol Products by HPLC
For researchers, scientists, and drug development professionals working with chiral compounds, the accurate determination of enantiomeric excess (ee) is a critical step in synthesis and purification. Cbz-L-Prolinol, a versatile building block in organic synthesis, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric excess determination of Cbz-Prolinol, alongside alternative analytical techniques. The information presented is supported by experimental data to facilitate informed decisions for your analytical workflow.
Comparison of Analytical Methods for Enantiomeric Excess Determination
Chiral HPLC is the most widely adopted method for determining the enantiomeric purity of this compound due to its robustness, reproducibility, and the commercial availability of a wide range of chiral stationary phases (CSPs). However, other techniques such as Chiral Supercritical Fluid Chromatography (SFC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents offer viable alternatives, each with its own set of advantages and limitations.
| Feature | Chiral HPLC | Chiral SFC | Chiral GC | NMR with Chiral Solvating Agents |
| Principle | Differential partitioning of enantiomers on a chiral stationary phase. | Separation using a supercritical fluid mobile phase and a chiral stationary phase. | Separation of volatile enantiomers (often after derivatization) on a chiral capillary column. | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. |
| Sample Preparation | Typically simple dissolution in the mobile phase or a compatible solvent. | Dissolution in a suitable co-solvent. | Derivatization is often required to increase volatility and improve peak shape. | Simple mixing of the analyte and the chiral solvating agent in an NMR tube. |
| Analysis Time | 10 - 30 minutes | < 10 minutes | 15 - 45 minutes | 5 - 15 minutes |
| Resolution | Generally high resolution can be achieved. | Often provides higher efficiency and resolution than HPLC. | High resolution is achievable. | Resolution of signals is dependent on the choice of solvating agent and analyte concentration. |
| Instrumentation | Standard HPLC system with a UV detector. | Specialized SFC system. | Gas chromatograph with a mass spectrometer (MS) or flame ionization detector (FID). | High-field NMR spectrometer. |
| Key Advantages | Wide applicability, robust, and well-established. | Fast analysis, reduced organic solvent consumption ("greener" method). | High sensitivity, especially with MS detection. | Non-destructive, provides structural information, no physical separation required. |
| Key Limitations | Longer analysis times compared to SFC, use of organic solvents. | Higher initial instrument cost. | Requires volatile or derivatized analytes, potential for thermal degradation. | Lower sensitivity compared to chromatographic methods, may require higher analyte concentration. |
HPLC Method Comparison for this compound Enantiomer Separation
The separation of Cbz-Prolinol enantiomers is typically achieved on polysaccharide-based chiral stationary phases. The most common choices include derivatives of amylose and cellulose coated or immobilized on a silica support. Below is a comparison of expected performance on popular columns based on literature for structurally similar N-protected amino alcohols.
| Parameter | Chiralpak® AD-H | Chiralcel® OD-H | Chiralpak® IA |
| Chiral Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) - Immobilized |
| Mobile Phase | Hexane:Isopropanol (90:10 v/v) + 0.1% TFA | Hexane:Isopropanol (90:10 v/v) + 0.1% TFA | Hexane:Ethanol (90:10 v/v) + 0.1% TFA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Detection | UV at 220 nm | UV at 220 nm | UV at 220 nm |
| Est. Retention Time (L-enantiomer) | ~ 8 min | ~ 10 min | ~ 7 min |
| Est. Retention Time (D-enantiomer) | ~ 10 min | ~ 12 min | ~ 9 min |
| Estimated Resolution (Rs) | > 2.0 | > 1.8 | > 2.2 |
| Analysis Time | ~ 15 min | ~ 18 min | ~ 12 min |
Note: The retention times and resolution are estimated based on typical separations of N-Cbz protected amino alcohols and may vary depending on the specific instrument, column condition, and exact mobile phase composition.
Experimental Protocols
Detailed HPLC Protocol for Enantiomeric Excess Determination of this compound
This protocol describes a general method for the chiral separation of Cbz-Prolinol enantiomers using a polysaccharide-based chiral stationary phase.
1. Instrumentation and Materials:
-
HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralpak® IA (250 x 4.6 mm, 5 µm particle size) is recommended for its versatility and robustness.
-
Mobile Phase: HPLC-grade n-Hexane, Ethanol, and Trifluoroacetic Acid (TFA).
-
Sample: A solution of the Cbz-Prolinol product at a concentration of approximately 1 mg/mL in the mobile phase.
2. Chromatographic Conditions:
-
Mobile Phase: Hexane:Ethanol with 0.1% TFA (v/v/v). A starting composition of 90:10 (Hexane:Ethanol) is recommended. This can be adjusted to optimize resolution and analysis time. Increasing the ethanol content will generally decrease retention times but may also reduce resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
3. Procedure:
-
Prepare the mobile phase and thoroughly degas it.
-
Equilibrate the Chiralpak® IA column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
Prepare a standard solution of racemic Cbz-Prolinol to determine the retention times of both the D- and L-enantiomers.
-
Inject the sample solution of the this compound product.
-
Identify the peaks corresponding to the L- and D-enantiomers based on the retention times obtained from the racemic standard.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers with the following formula: ee (%) = [ (AreaL - AreaD) / (AreaL + AreaD) ] x 100
Visualizing the Workflow
The following diagrams illustrate the decision-making process for selecting an appropriate analytical method and the general workflow for ee determination by HPLC.
A Comparative Analysis of Cbz-L-Prolinol and Oxazaborolidine Catalysts in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the quest for efficient and selective catalysts is paramount for researchers and drug development professionals. Among the myriad of available options, Cbz-L-Prolinol and oxazaborolidine catalysts have emerged as powerful tools for the stereoselective reduction of prochiral ketones to chiral secondary alcohols, crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal catalyst for specific synthetic challenges.
Performance Comparison
The efficacy of a catalyst in asymmetric synthesis is primarily evaluated by its ability to provide high enantioselectivity (enantiomeric excess, ee%) and chemical yield. The following tables summarize the performance of this compound and oxazaborolidine catalysts in the asymmetric reduction of various ketones, compiled from the literature.
Table 1: Performance Data for this compound Catalyzed Ketone Reduction
| Substrate | Catalyst Loading (mol%) | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| Acetophenone | 10 | BH₃·SMe₂ | THF | -78 to RT | 85 | 92 (R) | [1] |
| 1-Tetralone | 10 | BH₃·SMe₂ | THF | -78 to RT | 88 | 95 (R) | [1] |
| Propiophenone | 10 | BH₃·SMe₂ | THF | -78 to RT | 82 | 90 (R) | [1] |
| 2-Chloroacetophenone | 10 | BH₃·SMe₂ | THF | -78 to RT | 75 | 88 (S) | [1] |
Table 2: Performance Data for Oxazaborolidine (Corey-Bakshi-Shibata, CBS) Catalyzed Ketone Reduction
| Substrate | Catalyst Loading (mol%) | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| Acetophenone | 5 | BH₃·THF | THF | -78 | 95 | 98 (R) | [2][3] |
| 1-Tetralone | 5 | BH₃·THF | THF | -78 | 92 | 97 (R) | [2] |
| Propiophenone | 5 | BH₃·THF | THF | -78 | 90 | 96 (R) | [2] |
| 2-Chloroacetophenone | 5 | BH₃·THF | THF | -78 | 93 | 95 (S) | [2] |
From the data, it is evident that both catalyst systems are highly effective in promoting the asymmetric reduction of prochiral ketones, consistently delivering high yields and excellent enantioselectivities. Oxazaborolidine catalysts, particularly the well-established CBS catalyst, often exhibit slightly higher enantioselectivities and require lower catalyst loadings compared to the reported data for this compound.[1][2] However, the choice of catalyst can be substrate-dependent, and optimization of reaction conditions is crucial to achieve the best results with either system.
Catalytic Mechanisms and Experimental Workflows
The stereochemical outcome of the reductions is dictated by the distinct catalytic cycles of each system.
Oxazaborolidine (CBS) Catalytic Cycle
The mechanism of the CBS reduction is well-established and proceeds through a highly organized six-membered ring transition state.[2] The oxazaborolidine catalyst coordinates with borane to form a catalyst-borane complex. This complex then coordinates to the ketone at the sterically less hindered lone pair of the carbonyl oxygen. The hydride is subsequently transferred from the borane to the carbonyl carbon, leading to the formation of the chiral alcohol with high enantioselectivity.[2]
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
This compound Catalyzed Reduction
While a detailed, universally accepted catalytic cycle for this compound catalyzed borane reductions is less explicitly documented than the CBS reduction, it is believed to proceed through the in-situ formation of a chiral oxazaborolidine-like intermediate. The this compound reacts with the borane reagent to form a chiral complex that directs the hydride transfer to one face of the ketone.
Caption: General experimental workflow for asymmetric ketone reduction.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for success in asymmetric synthesis. Below are representative procedures for ketone reduction using both catalyst systems.
General Procedure for Asymmetric Ketone Reduction with this compound
-
Catalyst Preparation: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.1 mmol, 10 mol%) and anhydrous tetrahydrofuran (THF, 2 mL).
-
Borane Addition: Cool the solution to 0 °C and add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 1.0 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: Cool the reaction mixture to the desired temperature (e.g., -78 °C) and add a solution of the prochiral ketone (1.0 mmol) in anhydrous THF (1 mL) dropwise over 10 minutes.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of methanol (2 mL) at -78 °C. Allow the mixture to warm to room temperature.
-
Purification: Remove the solvent under reduced pressure. The residue is then subjected to an aqueous workup (e.g., addition of 1 M HCl followed by extraction with an organic solvent). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the chiral alcohol.
-
Analysis: The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
General Procedure for the Corey-Bakshi-Shibata (CBS) Reduction
-
Catalyst Activation: To a flame-dried flask under an inert atmosphere, add a solution of the CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 1.0 M in toluene, 0.05 mmol, 5 mol%).
-
Borane Addition: Add borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 0.6 mmol) dropwise at room temperature. Stir the mixture for 10-15 minutes.
-
Substrate Addition: Cool the solution to the desired temperature (e.g., -78 °C) and add a solution of the prochiral ketone (1.0 mmol) in anhydrous THF (1 mL) dropwise over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction at the specified temperature for the required duration (often 1-2 hours) and monitor by TLC.
-
Workup: Carefully quench the reaction by the dropwise addition of methanol (2 mL).
-
Purification and Analysis: Follow the same procedure as outlined for the this compound catalyzed reduction for purification and determination of enantiomeric excess.
Conclusion
Both this compound and oxazaborolidine catalysts are highly valuable tools for the asymmetric reduction of prochiral ketones. Oxazaborolidine catalysts, particularly the CBS reagent, are well-established and often provide exceptional enantioselectivity with low catalyst loadings.[2] this compound, as a readily available chiral amino alcohol derivative, also serves as an effective precursor for catalysts that promote high levels of asymmetric induction.[1] The choice between these two catalyst systems will ultimately depend on the specific substrate, desired scale of the reaction, cost considerations, and the experimental optimization that a researcher is willing to undertake. For routine and highly predictable asymmetric ketone reductions, the CBS catalyst is a reliable first choice. However, for catalyst screening and development, proline-derived catalysts like this compound offer a versatile and accessible starting point.
References
Assessing the Recyclability of Immobilized Cbz-L-Prolinol Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for sustainable and economically viable catalytic systems is a cornerstone of modern chemical synthesis. In the realm of asymmetric organocatalysis, immobilized catalysts offer the significant advantages of easy separation and reuse, thereby reducing process costs and environmental impact. This guide provides a comparative assessment of the recyclability of immobilized Cbz-L-Prolinol catalysts, drawing upon experimental data from closely related proline-based catalytic systems to benchmark performance and outline key considerations for their practical application. While direct and extensive data on immobilized this compound is limited, this guide synthesizes available information on analogous systems to provide a predictive framework for its performance and to highlight areas for future research.
Performance Comparison of Immobilized Proline-Based Catalysts
The recyclability and efficiency of immobilized organocatalysts are critically dependent on the choice of support material, the immobilization strategy, and the reaction conditions. Below is a summary of the performance of various immobilized proline and proline-derivative catalysts in asymmetric reactions, which can serve as a benchmark for assessing the potential of immobilized this compound.
| Catalyst System | Support Material | Reaction | No. of Cycles | Initial Yield (%) | Final Yield (%) | Initial ee (%) | Final ee (%) | Reference |
| L-Proline | Hyperbranched Polyethylene (HBPE) | Aldol Reaction | 5 | 98 | ~95 | >99 | >99 | [1][2] |
| (2S)-[5-(benzylthio)-4-phenyl-(1,2,4-triazol)-3-yl]-pyrrolidine | Mesoporous Silica | Aldol Reaction | Several | Excellent | Good | Moderate | Moderate | [3] |
| L-Prolinamide | Polystyrene | Aldol Reaction | 5 | 91 | Not specified | 98 | Not specified | |
| (R)-1,1′-bi-2-naphthol (BINOL) | Magnetic Iron Oxide Particle (MIOP) | Aldol Reaction | Not specified | 45-99 | Not specified | up to 50 | Reduced | [4] |
| L-Proline | Ionic Liquid Modified Silica Gel | Aldol Reaction | up to 13 | Good | Slightly Diminished | Good | Slightly Diminished | [5] |
| Pyrrolidine Moiety | Microporous Organic Polymer | Nitrone Formation | Not specified | High | High | N/A | N/A | [6] |
Note: Data for immobilized this compound is not explicitly available in the reviewed literature. The table presents data from analogous proline-based catalysts to provide a comparative context.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation and evaluation of immobilized catalyst systems. Below are generalized protocols for the immobilization of proline-based catalysts and their subsequent recycling in a typical asymmetric aldol reaction.
General Protocol for Immobilization of Proline Derivatives on Silica Support
-
Surface Functionalization: The silica support (e.g., mesoporous silica) is first functionalized to introduce suitable anchor groups. A common method involves reacting the silica with an organosilane, such as (3-aminopropyl)triethoxysilane (APTES), in a dry organic solvent (e.g., toluene) under reflux. This introduces primary amine groups on the silica surface.
-
Catalyst Coupling: The proline derivative, in this case, this compound, is then covalently attached to the functionalized support. This can be achieved through the formation of an amide bond by reacting the carboxylic acid group of a modified proline derivative with the amine-functionalized silica, often in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). Alternatively, if the proline derivative has a suitable functional group, it can be directly grafted onto a pre-functionalized support.
-
Washing and Drying: The immobilized catalyst is thoroughly washed with various solvents to remove any unreacted starting materials and byproducts. The final solid catalyst is then dried under vacuum.
-
Characterization: The successful immobilization and the loading of the catalyst are confirmed using analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), and elemental analysis.
General Protocol for Catalyst Recycling in an Asymmetric Aldol Reaction
-
Reaction Setup: The immobilized catalyst is added to a reaction vessel containing the aldehyde, the ketone (which also often serves as the solvent), and any necessary co-solvents or additives. The reaction mixture is stirred at the desired temperature for the specified time.
-
Catalyst Recovery: Upon completion of the reaction, the solid catalyst is separated from the reaction mixture by simple filtration or centrifugation.
-
Washing: The recovered catalyst is washed sequentially with appropriate solvents to remove any adsorbed products and unreacted substrates.
-
Drying and Reuse: The washed catalyst is dried under vacuum and can then be used in a subsequent reaction cycle with fresh reactants.
-
Analysis: The product yield and enantiomeric excess are determined for each cycle using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.
Visualizing Experimental Workflows and Logical Relationships
To better illustrate the processes involved in assessing catalyst recyclability, the following diagrams are provided.
Caption: Workflow for the synthesis, immobilization, and recycling assessment of a heterogeneous catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. Hyperbranched polyethylene-supported l-proline: a highly selective and recyclable organocatalyst for asymmetric aldol reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. New Mesoporous Silica-Supported Organocatalysts Based on (2 S)-(1,2,4-Triazol-3-yl)-Proline: Efficient, Reusable, and Heterogeneous Catalysts for the Asymmetric Aldol Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iris.unipa.it [iris.unipa.it]
- 6. uvadoc.uva.es [uvadoc.uva.es]
A Comparative Guide to Cbz-L-Prolinol Derivatives and Novel Chiral Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pursuit of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Organocatalysis has emerged as a powerful, metal-free strategy for achieving high levels of stereoselectivity. For years, catalysts derived from the chiral pool amino acid L-proline, such as Cbz-L-Prolinol, have been reliable workhorses. This guide provides a comparative benchmark of advanced prolinol-derived catalysts against novel classes of chiral organocatalysts, with a focus on performance in the asymmetric Michael addition, supported by experimental data.
The evolution of simple proline catalysts has led to the development of highly efficient derivatives, most notably the diarylprolinol silyl ethers, often referred to as Hayashi-Jørgensen catalysts. These catalysts demonstrate enhanced activity, solubility, and stereocontrol compared to their predecessors. Concurrently, new classes of organocatalysts, such as bifunctional squaramides and thioureas, have been designed. These novel catalysts operate through different activation mechanisms, often involving simultaneous hydrogen-bond donation to the electrophile and Brønsted base activation of the nucleophile, presenting a compelling alternative for challenging transformations.[1][2]
Performance Benchmark: Asymmetric Michael Addition
The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction and serves as an excellent benchmark for comparing catalyst performance. The following tables summarize the efficacy of state-of-the-art diarylprolinol silyl ethers and novel bifunctional squaramide and thiourea catalysts in the conjugate addition to nitroalkenes.
Table 1: Performance of Diarylprolinol Silyl Ether Catalysts in the Asymmetric Michael Addition
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Cat. Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-α,α-Diphenylprolinol TMS Ether | Propanal | trans-β-Nitrostyrene | Toluene | 10 | 1 | 82 | 99 | [3] |
| (S)-α,α-Diphenylprolinol TMS Ether | Pentanal | trans-β-Nitrostyrene | on Water¹ | 3 | 24 | 85 | 98 | [4] |
| (S)-α,α-Diphenylprolinol TMS Ether | Cyclohexanone | trans-β-Nitrostyrene | on Water¹ | 3 | 36 | 97 | >99 | [5] |
| (S)-α,α-Diphenylprolinol TMS Ether | Propanal | 1-Nitro-1-hexene | Toluene | 10 | 2 | 80 | 99 | [3] |
| ¹ Reaction performed with a water-soluble diarylprolinol silyl ether salt derivative. |
Table 2: Performance of Novel Bifunctional Catalysts in the Asymmetric Michael Addition
| Catalyst Class | Catalyst Example | Michael Donor | Michael Acceptor | Solvent | Cat. Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| Squaramide | Quinine-Derived | Barbituric Acid deriv. | Oxindolylmalonitrile | CH₂Cl₂ | 10 | 8 | 88 | 86 | [6] |
| Squaramide | Cinchona-Based | Acetylacetone | trans-β-Nitrostyrene | Toluene | 1 | 1 | 98 | >99 | [1] |
| Squaramide | (R,R)-Cyclohexanediamine deriv. | Diphenyl Phosphite | trans-β-Nitrostyrene | CH₂Cl₂ | 10 | 0.5 | 95 | 97 | [7] |
| Thiourea | Cinchona-Derived | 1,3-Dicarbonyl | trans-β-Nitrostyrene | Toluene | 1-10 | 1-24 | High | up to 99 | [2] |
Experimental Protocols
Detailed methodologies for representative reactions are provided below to ensure reproducibility and aid in the practical application of these catalytic systems.
General Procedure for Asymmetric Michael Addition Catalyzed by Diarylprolinol Silyl Ether
To a solution of the nitroalkene (e.g., trans-β-nitrostyrene, 1.0 mmol) and the (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether (0.1 mmol, 10 mol%) in the specified solvent (2.0 mL) at the desired temperature (e.g., 0 °C or room temperature), the aldehyde or ketone (e.g., propanal, 10 mmol) is added.[3] The reaction mixture is stirred for the time specified in the literature, with progress monitored by Thin Layer Chromatography (TLC).[3] Upon completion, the reaction is quenched, typically by the addition of 1N HCl, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired Michael adduct.[3] The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[3]
General Procedure for Asymmetric Michael Addition Catalyzed by a Bifunctional Squaramide Catalyst
To a dried vial containing the chiral squaramide catalyst (e.g., Cinchona-based squaramide, 0.01 mmol, 1-10 mol%), the Michael donor (e.g., acetylacetone, 0.2 mmol) and the solvent (e.g., CH₂Cl₂ or Toluene, 1.0 mL) are added at room temperature.[1][6] The mixture is stirred briefly before the Michael acceptor (e.g., trans-β-nitrostyrene, 0.24 mmol) is added.[6] The reaction is stirred at the specified temperature for the required time, while being monitored by TLC.[1] After completion, the reaction mixture is concentrated and the crude product is directly purified by silica gel column chromatography (ethyl acetate/petroleum ether) to yield the final product.[6] The enantiomeric excess is determined by chiral HPLC analysis.[1]
Visualizations: Catalytic Cycles and Workflows
The following diagrams illustrate the fundamental mechanisms and workflows associated with these organocatalytic transformations.
References
- 1. Mechanistic investigations of a bifunctional squaramide organocatalyst in asymmetric Michael reaction and observation of stereoselective retro-Michael ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA19593D [pubs.rsc.org]
- 2. Development of Chiral Thiourea Catalysts and Its Application to Asymmetric Catalytic Reactions [jstage.jst.go.jp]
- 3. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Squaramide-Catalyzed Enantioselective Michael Addition of Diphenyl Phosphite to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
The Economic Advantage of Chirality: A Cost-Benefit Analysis of Cbz-L-Prolinol in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the economic viability of a synthetic route is as crucial as its chemical efficiency. In the realm of asymmetric synthesis, the choice of a chiral auxiliary or catalyst can significantly impact the overall cost and scalability of a process. This guide provides a comprehensive cost-benefit analysis of using N-carbobenzyloxy-L-prolinol (Cbz-L-Prolinol) in large-scale synthesis, comparing it with other common alternatives and providing supporting data for informed decision-making.
This compound, a derivative of the naturally occurring amino acid L-proline, is a versatile chiral building block and precursor to various chiral ligands and catalysts. Its utility in establishing stereocenters makes it a valuable tool in the synthesis of complex, high-value molecules such as active pharmaceutical ingredients (APIs). However, its application in a large-scale setting necessitates a thorough evaluation of its economic and process advantages against other established methods.
Performance and Cost Comparison of Chiral Technologies
The selection of a chiral technology for industrial applications hinges on a balance of performance, cost, and process feasibility. While this compound serves as a valuable chiral synthon, it is often used to create more complex catalysts or is part of a broader class of chiral auxiliaries. This analysis will therefore consider the economic implications of the synthesis of this compound itself and compare its application (often through its derivatives) with prominent chiral auxiliaries and organocatalytic systems.
Table 1: Performance Comparison of Chiral Auxiliaries and Organocatalysts in Key Asymmetric Reactions
| Chiral Auxiliary/Catalyst | Typical Application | Reported Yield (%) | Reported Diastereoselectivity (d.r.) / Enantioselectivity (ee %) |
| This compound Derivatives (e.g., Diarylprolinol ethers) | Asymmetric Michael Addition | High | up to 99% ee |
| Asymmetric Aldol Reaction | Good to High | up to 99% ee | |
| Evans' Oxazolidinones | Asymmetric Alkylation | 68-98%[1] | >95:5 to >99:1 d.r.[1] |
| Asymmetric Aldol Reaction | High[1] | >20:1 d.r.[1] | |
| Pseudoephedrine-Based Auxiliaries | Asymmetric Alkylation | High | >99:1 d.r. |
| Oppolzer's Camphorsultam | Asymmetric Diels-Alder | Good to High | >99:1 d.r. |
| L-Proline (Organocatalyst) | Asymmetric Aldol Reaction | Good to High | up to 99% ee |
Table 2: Cost and Process Considerations for Large-Scale Synthesis
| Chiral Auxiliary/Catalyst | Starting Material Cost | Synthesis Complexity | Catalyst/Auxiliary Loading | Recovery & Recycling | Key Economic Considerations |
| This compound | L-Proline (relatively low) | Moderate (protection, reduction) | Stoichiometric (as auxiliary) or Catalytic (as ligand) | Possible, but can be complex | Cost of reducing agents and protecting group chemistry. |
| Evans' Oxazolidinones | Amino acids (variable cost) | Moderate | Stoichiometric | High recovery possible | Higher initial cost, but reliable and high selectivity.[1] |
| Pseudoephedrine-Based Auxiliaries | Pseudoephedrine (low, but regulated) | Low | Stoichiometric | High recovery reported | Low initial cost, but regulatory hurdles for pseudoephedrine.[2] |
| Oppolzer's Camphorsultam | Camphor (natural product, moderate cost) | Moderate | Stoichiometric | High recovery, suitable for flow chemistry.[1] | Higher initial cost, but robust and highly recyclable.[1] |
| L-Proline (Organocatalyst) | L-Proline (low) | N/A (used directly) | Catalytic (1-30 mol%) | Possible, but can be challenging | Low catalyst cost, but may require higher loadings and longer reaction times. |
| Biocatalysis (e.g., Engineered Dehydrogenases) | Simple starting materials | High (enzyme development) | Catalytic | High | High initial investment, but very high selectivity and green process.[3] |
In-Depth Analysis
This compound: A Versatile Chiral Building Block
The synthesis of this compound starts from the readily available and inexpensive amino acid L-proline. The process involves two key steps: N-protection with a benzyloxycarbonyl (Cbz) group and subsequent reduction of the carboxylic acid to the alcohol.
For large-scale production, the choice of reducing agent is a critical cost and safety factor. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they are expensive and pose safety risks on a large scale.[3] Alternative, safer, and more cost-effective reducing systems, such as sodium borohydride in the presence of a Lewis acid or catalytic hydrogenation, are often preferred in industrial settings.
The primary value of this compound lies in its use as a precursor to highly effective organocatalysts, such as diarylprolinol silyl ethers. These catalysts have demonstrated exceptional performance in various asymmetric reactions, often providing high enantioselectivities with low catalyst loadings.
Alternative Chiral Auxiliaries: A Comparative Overview
-
Evans' Oxazolidinones: These are considered the gold standard for many asymmetric reactions due to their high and predictable stereocontrol.[1] While the initial cost of the auxiliary can be higher, their reliability and the high value of the resulting enantiomerically pure products often justify the expense, particularly in the early stages of drug development.[2]
-
Pseudoephedrine-Based Auxiliaries: Derived from the inexpensive and readily available pseudoephedrine, these auxiliaries offer a low-cost entry into asymmetric synthesis.[4][5] However, the use of pseudoephedrine is often regulated due to its illicit use in the production of methamphetamine, which can create logistical challenges for large-scale manufacturing.[2]
-
Oppolzer's Camphorsultam: This auxiliary, derived from camphor, is known for its robustness and high recyclability, making it a potentially cost-effective option in the long run, especially when integrated into continuous flow processes.[1]
The Rise of Organocatalysis and Biocatalysis
-
L-Proline: The parent amino acid, L-proline, is itself a highly effective organocatalyst for reactions like the asymmetric aldol condensation.[6] Its low cost, availability, and non-toxic nature make it an attractive option for large-scale synthesis. However, it can sometimes require higher catalyst loadings and may not be as effective for all substrate classes compared to its more sophisticated derivatives.
-
Biocatalysis: The use of engineered enzymes, such as amine dehydrogenases, offers a green and highly efficient route to chiral amino alcohols.[3] While the initial development of a suitable enzyme can be resource-intensive, the benefits of mild reaction conditions, high enantioselectivity, and the use of inexpensive starting materials make it a compelling strategy for large-scale, sustainable manufacturing.[3]
Experimental Protocols
Large-Scale Synthesis of this compound
1. N-Benzyloxycarbonylation of L-Proline: In a suitable reactor, L-proline (1.0 eq) is suspended in a mixture of water and an organic solvent (e.g., toluene). The mixture is cooled to 0-5 °C, and a solution of sodium hydroxide (2.2 eq) in water is added, maintaining the temperature below 10 °C. Benzyl chloroformate (1.1 eq) is then added dropwise over 1-2 hours, keeping the pH between 9 and 10. After the addition is complete, the reaction is stirred at room temperature until completion. The organic layer is separated, and the aqueous layer is acidified with hydrochloric acid to precipitate the Cbz-L-proline, which is then filtered, washed with cold water, and dried.
2. Reduction of Cbz-L-Proline to this compound: To a solution of Cbz-L-proline (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) in a reactor under an inert atmosphere, a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.5 eq) is added dropwise at 0-5 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or HPLC). The reaction is carefully quenched by the slow addition of methanol, followed by an aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude this compound, which can be further purified by crystallization or chromatography.
Application in Drug Synthesis and Connection to Signaling Pathways
Chiral amino alcohols like this compound and their derivatives are crucial building blocks in the synthesis of numerous pharmaceuticals. The stereochemistry of these molecules is often critical for their biological activity, as they interact with specific chiral targets such as enzymes and receptors.
For instance, chiral amino alcohols are key components in the synthesis of HIV protease inhibitors like Atazanavir .[1] HIV protease is a critical enzyme in the viral replication cycle, and its inhibition blocks the maturation of new viral particles. The specific stereochemistry of the amino alcohol moiety is essential for fitting into the active site of the protease and exerting its inhibitory effect.
Similarly, the synthesis of the CCR5 antagonist Maraviroc , used in the treatment of HIV, relies on the stereoselective introduction of a chiral amine, a transformation that can be achieved using methodologies derived from chiral amino alcohols.[7] Maraviroc blocks the entry of HIV into host cells by binding to the CCR5 co-receptor.
In the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin , used for treating type 2 diabetes, asymmetric synthesis of a chiral β-amino acid is the key step.[4][8] While various methods are employed, the principles of asymmetric synthesis using chiral auxiliaries or catalysts derived from amino alcohols are highly relevant. DPP-4 inhibitors work by increasing the levels of incretin hormones, which help to regulate blood sugar levels.
Visualizing the Synthetic and Biological Pathways
Logical Workflow for Chiral Auxiliary/Catalyst Selection
Caption: Decision workflow for selecting a chiral technology.
Generalized Enamine Catalysis Cycle for Prolinol-Derived Catalysts
Caption: Enamine catalysis with prolinol derivatives.
Conclusion
The cost-benefit analysis of this compound in large-scale synthesis is multifaceted. While the direct use of this compound as a chiral auxiliary is less common than established systems like Evans' oxazolidinones, its true value lies in its role as an economical and versatile precursor to highly efficient organocatalysts.
For industrial applications, a thorough evaluation of the entire synthetic route is paramount. The lower initial cost of L-proline as a starting material is a significant advantage. However, this must be weighed against the costs associated with the protection and reduction steps to form this compound, and its subsequent conversion to a catalyst.
In many cases, direct organocatalysis with L-proline or the use of biocatalysis may offer more streamlined and cost-effective solutions for specific transformations. The ultimate decision will depend on the specific requirements of the target molecule, the required scale of production, and the overall process economics. The data and analyses presented in this guide provide a framework for making an informed and strategic choice in the competitive landscape of pharmaceutical manufacturing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Maraviroc synthesis - chemicalbook [chemicalbook.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
Safety Operating Guide
Proper Disposal of Cbz-L-Prolinol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This document provides essential guidance on the proper disposal procedures for Cbz-L-Prolinol, a common intermediate in organic synthesis.
Immediate Safety and Handling
Before initiating any disposal protocol, it is imperative to wear appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
Disposal Protocol: A Step-by-Step Approach
The recommended method for the disposal of this compound is to arrange for collection by a certified chemical waste disposal service. Adherence to the following steps will ensure safe handling and compliance with regulatory standards.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container with "this compound" and any solvents used to dissolve or rinse it.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
-
Containerization:
-
Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid. The original container, if empty and in good condition, can be used.
-
Ensure the exterior of the container is clean and free of contamination.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.
-
Follow all institutional guidelines for the storage of chemical waste.
-
-
Arrange for Pickup:
-
Contact your institution's EHS office or the designated chemical waste disposal contractor to schedule a pickup.
-
Provide a complete and accurate description of the waste, including the chemical name and estimated quantity.
-
Experimental Protocol for Neutralization (for illustrative purposes only)
Note: The following protocol is for the chemical transformation of this compound and does not constitute a disposal method on its own. The resulting reaction mixture must still be disposed of as chemical waste. This procedure, known as catalytic transfer hydrogenolysis, removes the Cbz protecting group.
Materials:
-
This compound
-
Methanol (or another suitable solvent)
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Inert gas (e.g., Nitrogen or Argon)
-
Stir plate and stir bar
-
Reaction flask
-
Filtration apparatus (e.g., Celite or a syringe filter)
Procedure:
-
Dissolve the this compound in methanol in a suitable reaction flask.
-
Carefully add 10% Palladium on carbon (5-10 mol%) to the solution.
-
Add ammonium formate (3-5 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, purge the reaction vessel with an inert gas.
-
Filter the mixture to remove the palladium catalyst.
-
The resulting filtrate, containing L-prolinol, toluene, and other byproducts, must be collected and disposed of as hazardous chemical waste following the procedures outlined above.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A workflow diagram outlining the key steps for the safe disposal of this compound.
Personal protective equipment for handling Cbz-L-Prolinol
Essential Safety and Handling Guide for Cbz-L-Prolinol
This guide provides critical safety, handling, and disposal information for professionals working with this compound (also known as N-Benzyloxycarbonyl-L-proline). Adherence to these procedures is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
The hazard classification for this compound presents some inconsistencies across different suppliers. While some safety data sheets (SDS) state it is not a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), other sources indicate potential hazards.[1][2][3] Aggregated GHS information suggests that this compound may cause skin irritation, serious eye irritation or damage, and potential respiratory irritation.[2][4] Given these potential risks, it is prudent to handle this compound with appropriate caution and personal protective equipment.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | To prevent eye contact which may cause serious irritation or damage.[2][5][6] |
| Skin Protection | Wear suitable protective gloves and clothing to prevent skin exposure. | To protect against potential skin irritation or allergic reactions.[2][3][5][6] |
| Respiratory Protection | Use in a well-ventilated area. Respiratory protection may be required when dusts or aerosols are generated. | To avoid inhalation which may cause respiratory tract irritation.[2][3][5] |
| General Hygiene | Handle in accordance with good industrial hygiene and safety practices. Wash hands and face after handling. | To minimize overall exposure and prevent accidental ingestion or contamination.[1] |
Operational and Disposal Protocols
Safe handling and disposal are paramount for laboratory safety and environmental protection.
Safe Handling and Storage Procedures
Handling:
-
Ensure adequate ventilation where the chemical is handled.[1][3]
-
Avoid the formation and inhalation of dust and aerosols.[3][5]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6]
-
Recommended storage temperature is between 2-8°C.[3]
-
Keep apart from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[3][6]
Spill Management and First Aid
Spill Response:
-
Ensure adequate ventilation.
-
Remove all sources of ignition.[6]
-
Wear appropriate PPE as detailed above.
-
For solid spills, sweep up the material.[1] For liquid spills, soak up with an inert absorbent material (e.g., sand, silica gel).[6]
-
Collect the spilled material and absorbent into a suitable, closed container for disposal.[1][6]
-
Do not let the chemical enter the environment.[1]
First Aid Measures:
-
Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1][5][6][7]
-
Skin Contact: Take off contaminated clothing immediately. Rinse skin with water or shower. If skin irritation occurs, get medical advice.[1][5][7]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Get medical attention if you feel unwell.[1][5]
-
Ingestion: Clean mouth with water and seek medical attention.[1]
Waste Disposal Plan
Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[1] It is the responsibility of the chemical waste generator to correctly classify the waste.[1] Dispose of contents and containers to an approved waste disposal plant.[5]
Physical and Chemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C13H15NO4 |
| Molecular Weight | 249.26 g/mol [2] |
| Appearance | White to off-white crystalline powder or solid.[1][3] |
| Melting Point | 76 - 78 °C / 168.8 - 172.4 °F[1] |
| Boiling Point | ~392.36°C (rough estimate)[3] |
| Flash Point | ~215.3°C (rough estimate)[3] |
| Solubility | Soluble in methanol.[3] |
| Storage Temperature | 2 - 8°C[3] |
Workflow for Spill Response
The following diagram outlines the procedural steps for safely managing a this compound spill in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. Benzyloxycarbonyl-L-proline | C13H15NO4 | CID 101987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. CAS # 1148-11-4, N-Benzyloxycarbonyl-L-proline, N-CBZ-L-Proline, Z-Pro-OH - chemBlink [chemblink.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
